Copper(II)titanate
Description
Magnetic Ordering and Spin Structures
Copper(II) titanate compounds, particularly those with the A-site ordered perovskite structure like CaCu₃Ti₄O₁₂ (CCTO) and SrCu₃Ti₄O₁₂ (SCTO), exhibit distinct magnetic ordering at low temperatures. arxiv.orgaip.org
In CCTO, the Cu²⁺ ions, which carry a spin S=1/2, order antiferromagnetically below a Néel temperature (T_N) of approximately 25 K. arxiv.orguni-koeln.ded-nb.info The magnetic structure is characterized by ferromagnetic planes of copper spins that are stacked antiferromagnetically along the capes.gov.br crystal direction. d-nb.info Neutron diffraction studies have confirmed a collinear spin arrangement along the capes.gov.br direction. aip.org This antiferromagnetic (AFM) order is a result of superexchange interactions between the Cu²⁺ magnetic moments. d-nb.info Similarly, SCTO undergoes antiferromagnetic ordering of the Cu-spins at a T_N of about 23 K. researchgate.netresearchgate.net For Ca₀.₉Li₀.₁Cu₃Ti₄O₁₂, a clear magnetic transition is also observed at T_N = 23 K. aip.orgaip.org In these A-site ordered perovskites (A₁/₄A'₃/₄BO₃ structure), the magnetic Cu atoms at the A' site undergo antiferromagnetic ordering. arxiv.org A G-type AFM ordering of the Cu-spins is suggested to be mediated through the Ti⁴⁺ cations, a pathway that differs from the more common oxygen-mediated superexchange in many perovskites. aip.orgrsc.org
Theoretical investigations into two-dimensional (2D) ilmenene-like CuTiO₃ have revealed different magnetic behavior. These studies predict that while many transition-metal titanates in this form are antiferromagnetic, CuTiO₃ is expected to be ferromagnetic. rsc.orgresearchgate.netresearchgate.netrsc.orgaps.org This ferromagnetic ordering is an intrinsic property of the 2D layer. researchgate.netrsc.org The structural arrangement, particularly the notable distortions in copper ilmenenes that may have a Jahn-Teller origin, plays a critical role in determining the magnetic ground state. rsc.orgresearchgate.net
The key features of the spin structures are summarized below:
| Compound Family | Example(s) | Magnetic Ordering | Spin Structure Details |
| A-Site Ordered Perovskite | CaCu₃Ti₄O₁₂, SrCu₃Ti₄O₁₂ | Antiferromagnetic (AFM) | Ferromagnetic planes of Cu²⁺ spins stacked antiferromagnetically. d-nb.info Collinear spin alignment along capes.gov.br. aip.org G-type AFM ordering mediated by Ti⁴⁺ ions. aip.orgrsc.org |
| 2D Ilmenene-like | CuTiO₃ | Ferromagnetic (FM) | Intrinsic ferromagnetism within the 2D layer. rsc.orgresearchgate.netrsc.org |
Magnetic Susceptibility and Magnetization Studies
Magnetic susceptibility and magnetization measurements are crucial for characterizing the magnetic response of Copper(II) titanate compounds. These studies confirm the antiferromagnetic nature and transition temperatures observed in materials like CaCu₃Ti₄O₁₂ (CCTO) and its variants.
For CCTO, both magnetization and heat capacity measurements clearly indicate an antiferromagnetic phase transition at a Néel temperature (T_N) of 25 K. arxiv.orguni-koeln.de Above this temperature, the magnetic susceptibility (χ) follows the Curie-Weiss law, which is characteristic of paramagnetic behavior. arxiv.orguni-koeln.de The inverse susceptibility (1/χ) shows a linear relationship with temperature down to T_N. uni-koeln.de From these fits, a negative Weiss constant (θ_W) of approximately -30 K has been determined for CCTO, further supporting the presence of dominant antiferromagnetic interactions between the Cu²⁺ spins. arxiv.orguni-koeln.de
Similar behavior is observed in related copper titanate systems. In SrCu₃Ti₄O₁₂ (SCTO) and Li-doped CCTO (Ca₀.₉Li₀.₁Cu₃Ti₄O₁₂), magnetic transitions are confirmed at T_N ≈ 23 K. aip.org The effective magnetic moments calculated from the Curie constant are consistent with the presence of localized Cu²⁺ spins (S=1/2). aps.org While CCTO is antiferromagnetic, isostructural compounds where titanium is replaced by germanium or tin (CaCu₃Ge₄O₁₂ and CaCu₃Sn₄O₁₂), exhibit ferromagnetic behavior, highlighting the critical role of the B-site ion in mediating the magnetic exchange. aps.org
The table below summarizes key magnetic parameters obtained from susceptibility and magnetization studies for various copper titanate compounds.
| Compound | Magnetic Ordering | Néel Temperature (T_N) | Weiss Constant (θ_W) | Key Finding |
| CaCu₃Ti₄O₁₂ (CCTO) | Antiferromagnetic | ~25 K arxiv.orguni-koeln.de | ~ -30 K arxiv.orguni-koeln.de | Obeys Curie-Weiss law above T_N, indicating paramagnetic behavior with AFM interactions. uni-koeln.de |
| SrCu₃Ti₄O₁₂ (SCTO) | Antiferromagnetic | ~23 K aip.org | Negative | Shows AFM ordering similar to CCTO. aip.org |
| Ca₀.₉Li₀.₁Cu₃Ti₄O₁₂ | Antiferromagnetic | ~23 K aip.org | Negative | Doping at the Ca-site does not significantly alter the magnetic ordering temperature. aip.org |
| CaCu₃Ge₄O₁₂ | Ferromagnetic | N/A (T_C ≈ 12 K) | +23 K aps.org | Isostructural to CCTO but shows ferromagnetism due to direct exchange interactions. aps.org |
| CaCu₃Sn₄O₁₂ | Ferromagnetic | N/A (T_C ≈ 10 K) | +19 K aps.org | Also exhibits ferromagnetism, underscoring the role of the B-site ion. aps.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. In the context of copper(II) titanate, EPR is particularly useful for probing the local environment of the Cu²⁺ ions (with a 3d⁹ electron configuration), which are the primary source of magnetism in these compounds.
EPR studies on Cu²⁺-doped barium titanate (BaTiO₃) ceramics have successfully identified the signals corresponding to Cu²⁺ ions. researchgate.net Computer simulations of the EPR spectra allow for the determination of the EPR parameters, such as the g-factors (g// and g⊥) and hyperfine coupling constants. researchgate.net For instance, in Cu-doped BaTiO₃, hyperfine structures attributed to Cu²⁺ ions in different local environments have been distinguished. researchgate.net The values of these spin-Hamiltonian parameters provide insights into the site symmetry around the Cu²⁺ ions, which is often found to be a tetragonally distorted octahedron. nih.gov
The technique can also quantify the amount of an adsorbed copper-containing species, such as 2,9,16,23-tetracarboxyl phthalocyanine (B1677752) copper(II) (CuPc), on the surface of titanate nanotubes. arxiv.org Furthermore, EPR can be employed to investigate the generation of reactive oxygen species and to study complex equilibria in solutions containing copper(II) ions. arxiv.orgnist.gov In mixed-valent copper frameworks, EPR spectroscopy supports findings from magnetometry studies, helping to confirm transitions from short-range 2D magnetic order to long-range 3D magnetic order. x-mol.net
The following table presents typical EPR parameters for Cu²⁺ in different titanate-based host materials, illustrating how the local environment affects these values.
| Host Material / System | g-factors (g//, g⊥) | Key Insights from EPR |
| Cu-doped BaTiO₃ | g// = 2.35, g⊥ = 2.096 and g// = 2.3, g⊥ = 2.027 researchgate.net | Identifies Cu²⁺ ions in at least two different sites within the BaTiO₃ lattice. researchgate.net |
| Cu²⁺ in various oxide glasses | Varies (e.g., g// ~2.3-2.4) | Reveals tetragonally distorted octahedral site symmetry around Cu²⁺. nih.gov Parameter variations indicate changes in ligand field strength. nih.gov |
| CuPc on Titanate Nanotubes | Not specified | Used to quantify the amount of adsorbed CuPc. arxiv.org |
| Mixed-Valent Copper Frameworks | Not specified | Supports the transition to a 3D long-range magnetic ordered state. x-mol.net |
Neutron Scattering for Magnetic Structure Determination
Neutron scattering is an indispensable tool for determining the microscopic magnetic structure of materials. Because neutrons possess a magnetic moment, they interact directly with the magnetic moments of atoms in a crystal, allowing for the mapping of spin arrangements. aip.org This technique has been pivotal in elucidating the magnetic order in copper titanate compounds.
For CaCu₃Ti₄O₁₂, neutron diffraction experiments have been crucial in confirming its antiferromagnetic (AFM) nature below the Néel temperature (T_N ≈ 24-25 K). uni-koeln.deaip.org These studies have established that the magnetic structure is characterized by a collinear ordering of the Cu²⁺ spins along the capes.gov.br crystallographic direction. aip.org Elastic neutron scattering is used to measure the magnetic order parameter as a function of temperature, precisely identifying the transition temperature. aip.org
Inelastic neutron scattering further probes the magnetic dynamics by measuring spin excitations. In CaCu₃Ti₄O₁₂, a spin wave mode with an energy of 7.3(4) meV was observed, providing information about the strength of the magnetic interactions. aip.org
The power of neutron scattering also extends to more complex systems. In solid solutions like Sr₂CuTe₁₋ₓWₓO₆, a related perovskite, neutron diffraction can track the evolution of magnetic ordering. As the composition changes, the magnetic structure can shift, for example, from an antiferromagnetic ordering along the c-axis to a ferromagnetic one, which can be precisely determined by analyzing the magnetic Bragg peaks. The technique is also fundamental to understanding magnetism in multiferroic materials, where it helps unravel the coupling between magnetic and structural order. In general, neutron diffraction is the definitive experimental method for revealing the spin ordering in antiferromagnetic transition metal oxides.
| Technique | Application to Copper Titanates | Information Obtained |
| Elastic Neutron Diffraction | Determination of the magnetic structure of CaCu₃Ti₄O₁₂. uni-koeln.deaip.org | Confirmed collinear antiferromagnetic spin ordering along the capes.gov.br direction below T_N. aip.org |
| Inelastic Neutron Scattering | Study of magnetic excitations in CaCu₃Ti₄O₁₂. aip.org | Measured spin wave modes (e.g., at 7.3 meV), quantifying the magnetic exchange energy. aip.org |
| Powder Neutron Diffraction | Analysis of magnetic phases in doped perovskites like Sr₂CuTe₁₋ₓWₓO₆. | Revealed a transition in magnetic ordering as a function of doping concentration. |
Theoretical Modeling of Magnetic Exchange Interactions
Understanding the magnetic properties of Copper(II) titanate at a fundamental level requires theoretical modeling of the exchange interactions between the magnetic Cu²⁺ ions. These interactions, denoted by the exchange parameter J, determine whether the coupling is ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel) and dictate the strength of this coupling.
First-principles calculations, particularly those based on Density Functional Theory (DFT), are a primary tool for this purpose. By calculating the energies of different magnetic configurations (e.g., ferromagnetic vs. various antiferromagnetic arrangements), researchers can extract the values of the exchange parameters. For perovskite-like CaCu₃Ti₄O₁₂, it has been suggested that the superexchange interaction between Cu²⁺ spins is not mediated directly through oxygen, as is common, but rather involves the 3d orbitals of the titanium ions. aps.org This involvement of Ti-3d orbitals leads to the observed antiferromagnetic superexchange interaction. aps.org This contrasts with isostructural compounds like CaCu₃Ge₄O₁₂ and CaCu₃Sn₄O₁₂, where the B-site ion is non-magnetic with filled d-shells. In these cases, a direct exchange interaction gives rise to ferromagnetism, demonstrating that the magnetic ground state can be tuned within the same crystal structure by changing the B-site cation. aps.org
| System | Theoretical Method | Key Findings on Exchange Interactions | Predicted Magnetic Order |
| CaCu₃Ti₄O₁₂ | First-principles calculations (DFT) | Superexchange interaction is mediated via Ti-3d orbitals. aps.org | Antiferromagnetic aps.org |
| CaCu₃Ge₄O₁₂ / CaCu₃Sn₄O₁₂ | First-principles calculations (DFT) | Direct exchange interaction is dominant. aps.org | Ferromagnetic aps.org |
| 2D CuTiO₃ Ilmenene | Density Functional Theory (DFT) | The interplay between inter-layer (J₁) and intra-layer (J₂) couplings results in a net ferromagnetic state. researchgate.net | Ferromagnetic researchgate.netresearchgate.netrsc.org |
| General Copper(II) Oxides | PBE0 hybrid DFT | This method provides reliable values for exchange parameters (J) in a wide range of copper(II) oxides. aip.org | Varies (AFM/FM) |
Multiferroic Coupling and Magnetoelectric Effects in Copper(II) Titanate Composites
Multiferroic materials, which exhibit more than one primary ferroic order (e.g., ferroelectricity and ferromagnetism) simultaneously, are of great interest for developing new multifunctional devices. rsc.org The coupling between these orders gives rise to the magnetoelectric (ME) effect, where an applied magnetic field can control electric polarization, and an applied electric field can manipulate magnetization. rsc.org
While single-phase multiferroics are rare and often exhibit weak ME coupling at low temperatures, composite materials provide a robust route to achieving strong ME effects at room temperature. A common strategy is to create a composite of a piezoelectric/ferroelectric material and a magnetostrictive/ferromagnetic material. The ME effect in these composites is a product property mediated by strain at the interface between the two phases. uni-koeln.dersc.org An applied magnetic field causes the magnetostrictive phase to change shape, inducing a strain that is transferred to the piezoelectric phase, which in turn generates an electric polarization. rsc.org
Composites of copper-based ferrites (which are magnetic) and barium titanate (BaTiO₃, a well-known ferroelectric) are a prominent example of this approach. rsc.org For instance, composites of BaTiO₃ and nickel-zinc-copper ferrite (B1171679) have been fabricated and shown to exhibit multiferroicity at room temperature. rsc.org The coexistence of the distinct ferroelectric (from BaTiO₃) and magnetic (from the ferrite) phases is confirmed through structural analysis techniques like X-ray diffraction. rsc.org
The strength of the ME coupling in these composites depends critically on factors such as the properties of the individual phases, the volume fraction of each phase, and the quality of the interface between the grains. uni-koeln.de Achieving intimate contact and efficient strain transfer between the piezoelectric and magnetostrictive phases is essential for a strong ME response. uni-koeln.de Research in this area aims to optimize these factors to enhance the ME voltage coefficient, paving the way for applications in sensors, actuators, and data storage. rsc.org
| Composite System | Constituent Phases | Mechanism of Coupling | Key Properties and Findings |
| Ferrite-Titanate Composites | Magnetic Ferrite (e.g., CoFe₂O₄, NiZnCuFe₂O₄) + Piezoelectric Titanate (e.g., BaTiO₃, PZT) | Strain-mediated product property at the interface between phases. uni-koeln.dersc.org | Exhibits both ferroelectric and ferromagnetic properties at room temperature. The magnetoelectric effect is extrinsic, arising from the elastic coupling. |
| BaTiO₃-Ni₀.₆₄Zn₀.₃₆Fe₂O₄ | BaTiO₃ (ferroelectric) + Ni-Zn Ferrite (ferrimagnetic) | Strain transfer from magnetostrictive ferrite to piezoelectric titanate. | Confirmed multiferroism at room temperature with a measurable magnetoelectric coupling. Magnetic properties depend strongly on the ferrite content. |
| CoFe₂O₄-BaTiO₃ | CoFe₂O₄ (magnetostrictive) + BaTiO₃ (piezoelectric) | Unidirectional solidification of eutectic compositions can create aligned structures. | Early examples of ceramic composites that produced significant ME voltage coefficients (e.g., 0.13 V/cm·Oe). |
Structure
2D Structure
Properties
Molecular Formula |
CuO3Ti |
|---|---|
Molecular Weight |
159.41 g/mol |
IUPAC Name |
copper;dioxido(oxo)titanium |
InChI |
InChI=1S/Cu.3O.Ti/q+2;;2*-1; |
InChI Key |
SJHFEDLCGQLKAM-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Ti](=O)[O-].[Cu+2] |
Origin of Product |
United States |
Physical Properties of Copper Ii Titanate
Crystal Structure and Phase Transitions
Copper(II) titanate is known to crystallize in several polymorphic forms, with the specific structure being highly dependent on the synthesis conditions. The most commonly reported structures include orthorhombic, cubic, monoclinic, and tetragonal phases. jetir.orgrsc.orgingentaconnect.comresearchgate.net For instance, sol-gel synthesis has been shown to produce an orthorhombic structure, while other methods have yielded cubic or monoclinic forms. jetir.orgrsc.orgingentaconnect.com This structural variability is a critical factor influencing the material's electronic and dielectric properties. Phase transitions can be induced by temperature changes, which in turn affect the material's performance, especially in dielectric applications. jetir.org
Table 1: Reported Crystallographic Data for Copper(II) Titanate (CuTiO₃)
| Synthesis Method | Crystal System | Space Group | Lattice Parameters | Reference |
|---|---|---|---|---|
| Sol-Gel | Orthorhombic | - | a=0.324 nm, b= -, c= - (for 110 plane) | jetir.org |
| Sol-Gel | Cubic | - | - | researchgate.netingentaconnect.com |
| Hydrothermal | Tetragonal | - | a=b=3.774-3.780 Å, c=9.394-9.950 Å | researchgate.netspringerprofessional.de |
Electronic and Magnetic Properties
CuTiO₃ is classified as a semiconductor material, a property that underpins its use in electronics and photocatalysis. ontosight.ai Its electronic characteristics, such as bandgap and conductivity, can be tuned by controlling stoichiometry and through doping.
The material also exhibits ferromagnetic properties at room temperature. jetir.org While the magnetism is not as strong as in traditional magnetic materials, with reported magnetization values of up to 0.05 emu/g, it is sufficient for consideration in magnetoelectric sensors and other multifunctional devices where both electrical and magnetic responses are required. jetir.org
Crystallographic Structure and Advanced Structural Characterization of Copper Ii Titanate
Fundamental Crystal Chemistry and Polymorphism in Copper(II) Titanates
Copper(II) titanate (CuTiO₃) belongs to the perovskite family of compounds, which have the general formula ABX₃. In the case of CuTiO₃, copper (Cu²⁺) ions occupy the A-site, titanium (Ti⁴⁺) ions are at the B-site, and oxygen (O²⁻) ions form the anionic framework. The structure of CuTiO₃ is known as a perovskite structure. scribd.com
In the broader family of copper-containing titanates, such as calcium copper titanate (CaCu₃Ti₄O₁₂ or CCTO), the crystal structure is typically a body-centered cubic (bcc) system with the space group Im3. researchgate.netmdpi.com This structure consists of tilted TiO₆ octahedra. researchgate.net While structurally related, the fundamental unit of CuTiO₃ presents its own unique structural characteristics.
X-ray Diffraction (XRD) and Neutron Diffraction Studies for Lattice Parameter Determination and Phase Analysis
X-ray diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of copper(II) titanate. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), provides a fingerprint of the material's atomic arrangement.
For CuTiO₃ synthesized by the sol-gel method, prominent XRD peaks have been observed at specific 2θ values, such as 27.46° and 36.08°. jetir.org These peaks correspond to specific crystallographic planes, for example, the (110) and either the (111) or (202) planes, respectively, for an orthorhombic structure. jetir.org The intensity of these peaks is indicative of the degree of crystallinity. jetir.org Using Bragg's Law, the interplanar spacing (d-spacing) can be calculated from the peak positions. For the 27.46° peak, the d-spacing is approximately 0.324 nm, and for the 36.08° peak, it is about 0.249 nm. jetir.org
The Scherrer equation can be applied to the XRD data to estimate the average crystallite size. For instance, crystallite sizes of approximately 81.72 nm and 83.60 nm have been calculated from the (110) and (220) diffraction peaks, respectively. jetir.org
Neutron diffraction is another powerful technique that provides complementary information to XRD. It is particularly sensitive to the positions of lighter elements like oxygen and can distinguish between elements with similar X-ray scattering factors. While specific neutron diffraction studies solely on CuTiO₃ are less commonly detailed in general literature, the technique has been instrumental in studying related titanate compounds. For example, in calcium copper titanate (CCTO), neutron diffraction, along with XRD, has been used to confirm that no long-range structural phase transition occurs upon cooling to low temperatures, which is an important finding for understanding its dielectric properties. loriindustry.comresearchgate.net
Interactive Data Table: XRD Data for Orthorhombic CuTiO₃
| 2θ (degrees) | (hkl) Plane | d-spacing (nm) |
| 27.46 | (110) | 0.324 |
| 36.08 | (111)/(202) | 0.249 |
| 41.26 | (211) | - |
| 54.35 | (220) | 0.249 |
Note: The d-spacing for the (211) plane was not provided in the source material. The d-spacing for the (220) plane appears to be the same as the (111)/(202) plane in the provided source. jetir.org
Synchrotron Radiation Techniques for High-Resolution Structural Refinement
Synchrotron radiation, with its high brilliance and tunable wavelength, enables high-resolution diffraction experiments that provide exceptionally detailed structural information. These advanced techniques are crucial for the precise refinement of crystal structures, including subtle distortions, site occupancies, and atomic displacement parameters.
For complex oxides like copper titanates, synchrotron XRD can reveal fine structural details that are not observable with conventional laboratory X-ray sources. This is particularly important for understanding the nature of structural phase transitions and for accurately determining the positions of atoms within the unit cell. While specific studies focusing exclusively on CuTiO₃ using synchrotron radiation are not widely available in the general literature, the application of this technique to the broader class of titanate perovskites has been pivotal. For example, high-resolution synchrotron XRD has been used to investigate the long-range crystallographic structure of related compounds like CaCu₃Ti₄O₁₂, confirming the absence of structural changes at low temperatures. researchgate.net
The high resolution of synchrotron data is also invaluable for Rietveld refinement, a method used to refine a theoretical crystal structure model against experimental diffraction data. The precision afforded by synchrotron data allows for a more accurate and reliable determination of the crystal structure.
Electron Diffraction and Transmission Electron Microscopy (TEM) for Local Structure and Defect Analysis
Transmission Electron Microscopy (TEM) and selected area electron diffraction (SAED) are powerful tools for investigating the local structure, morphology, and crystallographic defects in materials at the nanoscale.
TEM studies on CuTiO₃ have revealed various morphologies, including irregular sphere-like shapes, depending on the synthesis method. rsc.org High-resolution TEM (HRTEM) can visualize the atomic lattice fringes, providing direct evidence of the crystalline nature of the material. For instance, in Cu-Ni/TiO₂-PVA nanofibers, TEM analysis confirmed lattice fringes with an interplanar spacing of 0.352 nm, corresponding to anatase TiO₂. researchgate.net
SAED patterns, obtained by directing the electron beam onto a small area of the sample, provide crystallographic information analogous to XRD but from a much smaller region. These patterns can confirm the crystal structure (e.g., monoclinic for some CuTiO₃ perovskites) and identify the presence of different phases or orientations within a single nanoparticle or grain. rsc.org
Furthermore, TEM is instrumental in identifying and characterizing defects such as dislocations, stacking faults, and grain boundaries. In materials like CaCu₃Ti₄O₁₂, TEM has been used to confirm structural investigations and analyze elemental mapping. nih.govopenaccessjournals.com These defects can have a significant impact on the material's properties.
Rietveld Refinement and Structural Modeling for Copper(II) Titanate Phases
Rietveld refinement is a computational method used to analyze powder diffraction data (both X-ray and neutron). It involves fitting a calculated diffraction pattern, based on a crystal structure model, to the experimental data. This process allows for the refinement of various structural parameters, including lattice parameters, atomic positions, and site occupancy factors.
For copper titanate systems, Rietveld refinement is essential for accurately determining the crystal structure. mdpi.combilkent.edu.tr For example, in studies of ruthenium-substituted calcium copper titanate (CaCu₃Ti₄₋ₓRuₓO₁₂), Rietveld refinement of XRD data was used to confirm that the crystal structure remains cubic with the Im3 space group, regardless of the substitution level. nih.govmdpi.com The refinement process starts with an initial structural model, often taken from literature data on similar compounds, and iteratively adjusts the parameters to minimize the difference between the calculated and observed diffraction patterns. openaccessjournals.commdpi.com
The quality of the Rietveld fit is assessed by reliability factors (R-factors). Lower R-factors indicate a better agreement between the model and the data, and thus a more accurate structural determination. This method has been successfully applied to various substituted CCTO systems to determine precise interatomic distances and unit cell volumes. mdpi.com
Interactive Data Table: Example of Rietveld Refinement Parameters for a Perovskite Oxide
| Parameter | Refined Value |
| Space Group | Im3 |
| Lattice Parameter (a) | 7.391 Å |
| Cell Volume | 403.8 ų |
| Wyckoff position of Ti | 8c (0.25, 0.25, 0.25) |
| Wyckoff position of Cu | 6b (0, 0.5, 0.5) |
| Reliability Factor (Rwp) | < 10% |
Note: This table provides an illustrative example of parameters that can be obtained from Rietveld refinement for a cubic perovskite structure like CaCu₃Ti₄O₁₂. Specific values for CuTiO₃ would depend on its determined crystal structure.
Influence of Doping and Substitution on Copper(II) Titanate Crystal Structure
Doping or substituting other elements into the copper(II) titanate crystal lattice can significantly alter its structural and, consequently, its physical properties. The introduction of dopant ions can lead to changes in lattice parameters, phase transformations, and the creation of defects.
For instance, when copper is doped into barium titanate (BaTiO₃) to form Ba₁₋ₓCuₓTiO₃, XRD patterns have shown that for small concentrations, the tetragonal perovskite structure is maintained without the formation of secondary phases. semanticscholar.orgscirp.org However, the c/a ratio, a measure of the tetragonal distortion, can be affected. zenodo.org In another example, doping copper into strontium titanate (SrTiO₃) at low concentrations led to the formation of a Cu₃SrTi₄O₁₂ phase with a cubic structure. irphouse.com
The substitution of titanium ions is also a common strategy. When ruthenium (Ru⁴⁺) replaces titanium (Ti⁴⁺) in CaCu₃Ti₄O₁₂, the crystal structure remains cubic (Im3). nih.govmdpi.com However, because the ionic radius of Ru⁴⁺ (0.62 Å) is slightly larger than that of Ti⁴⁺ (0.605 Å), there is a slight increase in the unit cell parameters and volume. nih.govmdpi.com Similarly, doping CCTO with erbium (Er) on the titanium sites was found to maintain the cubic structure. researchgate.net
In some cases, doping can induce a phase transformation. For example, increasing the concentration of copper dopant in TiO₂ can promote the transformation from the anatase to the rutile phase. researchgate.net The effect of a dopant depends on several factors, including its ionic radius, charge, and the site it occupies within the crystal lattice (A-site or B-site in the perovskite structure). amazonaws.com
Investigation of Local Atomic Environments using Pair Distribution Function (PDF) Analysis
Pair Distribution Function (PDF) analysis is a powerful technique for studying the local atomic structure of materials, including those that are nanocrystalline or amorphous. Unlike traditional crystallography, which relies on the long-range order of a crystal, PDF analysis provides information about the distribution of distances between pairs of atoms, regardless of the material's crystallinity.
The PDF is obtained from the Fourier transform of powder diffraction data, typically collected using high-energy X-rays from a synchrotron source or neutrons. The resulting function, G(r), gives the probability of finding two atoms separated by a distance r.
For complex oxides like copper titanates, PDF analysis can reveal subtle local distortions and disorder that are not apparent from average crystallographic techniques like Rietveld refinement. For example, in perovskite materials, the TiO₆ octahedra may be locally tilted or distorted, even if the average crystal structure appears to be of high symmetry (e.g., cubic). These local structural features can be critical in determining the material's properties.
While specific PDF studies focused solely on CuTiO₃ are not extensively reported in the general literature, the technique has been widely applied to related titanate systems to understand their local atomic arrangements and how they deviate from the average crystal structure. This information is crucial for building a complete picture of the structure-property relationships in these materials.
Electronic Structure and Charge Carrier Dynamics in Copper Ii Titanate
Density Functional Theory (DFT) Calculations for Electronic Band Structure
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic band structure of materials like Copper(II) Titanate. mdpi.com DFT calculations, often employing approximations like the Generalized Gradient Approximation (GGA), are utilized to determine key electronic properties, including the band gap, density of states (DOS), and the nature of chemical bonding. mdpi.comacs.org
For titanate perovskites in general, DFT studies have revealed a range of electronic behaviors from metallic to semiconducting, largely dependent on the specific cation at the A-site. mdpi.comacs.org For instance, in alkali metal titanates, compounds like NaTiO₃ are predicted to be semiconductors with a notable bandgap, while others exhibit metallic or ferromagnetic characteristics. mdpi.com The accuracy of these predictions is a known limitation of standard DFT-GGA calculations, which tend to underestimate band gaps. mdpi.com More advanced techniques, such as hybrid functional calculations, can provide more precise estimations. mdpi.comresearchgate.net
The electronic structure is primarily dictated by the hybridization of atomic orbitals. In titanates, the valence band maximum (VBM) is typically formed by the O 2p orbitals, while the conduction band minimum (CBM) is dominated by the Ti 3d orbitals. mdpi.com The introduction of copper with its 3d orbitals into the titanate structure is expected to significantly influence the electronic properties, potentially introducing new states within the band gap and altering the conductive and optical characteristics.
Table 1: Comparison of DFT Calculation Parameters for Titanate Perovskites
| Parameter | Value/Method | Reference |
|---|---|---|
| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA-PBE) | aps.org |
| Cut-off Energy | 600 eV | mdpi.com |
| k-point Grid (Energy Minimization) | 11 x 11 x 11 Monkhorst-Pack | mdpi.com |
| k-point Grid (Electronic Properties) | 21 x 21 x 21 | mdpi.com |
| Energy Convergence Criteria | 10⁻⁵ eV | mdpi.com |
| Force Convergence Criteria | 0.01 eV/Å | mdpi.com |
Understanding the Nature of Charge Carriers and Excitonic Behavior
The charge carriers in titanate-based materials can exhibit complex behaviors, including the formation of excitons—bound electron-hole pairs. mdpi.comox.ac.uk In materials like strontium titanate, photoexcitation generates free electrons and holes that can rapidly self-trap to form self-trapped excitons (STEs). mdpi.com This self-trapping is often dominant over trapping at impurity sites, especially at high excitation rates. mdpi.com
The mobility and lifetime of charge carriers are crucial for applications in photovoltaics and photocatalysis. ox.ac.ukresearchgate.net In some double perovskites, initially delocalized charge carriers can become self-localized, which can impact the material's transport properties. ox.ac.uk The excitonic binding energy, which is the energy required to separate the electron-hole pair, plays a significant role in determining the fraction of free charge carriers available for conduction. ox.ac.uk
In the context of Copper(II) Titanate, the d-orbitals of copper would likely play a significant role in the nature of charge carriers and their potential for localization. The interaction between the charge carriers and the crystal lattice can lead to the formation of polarons, which are quasiparticles consisting of a charge carrier and its associated lattice distortion.
Role of Defects and Non-Stoichiometry in Electronic Structure Modulation
Defects and non-stoichiometry are inherent in many complex oxides and can profoundly influence their electronic structure. aps.orgucl.ac.ukacs.org In titanates, common point defects include vacancies (e.g., oxygen or cation vacancies) and antisite defects, where cations exchange their crystallographic sites. ucl.ac.ukacs.org These defects can introduce energy levels within the band gap, acting as traps or recombination centers for charge carriers, or they can act as dopants, increasing the charge carrier concentration.
Non-stoichiometry, particularly in layered perovskite-like structures, can arise from planar defects that disrupt the periodic stacking of atomic layers. mdpi.com These defects can lead to a local change in the chemical composition, which in turn modulates the electronic properties. mdpi.com For example, in Sr₂TiO₄, planar defects can lead to an enrichment of titanium in the bulk and strontium on the surface, which can have implications for its catalytic activity. mdpi.com In Copper(II) Titanate, deviations from the ideal stoichiometry could lead to the presence of Cu(I) or Ti(III) species, which would significantly alter the electronic and magnetic properties.
Experimental Probing of Electronic States: X-ray Photoelectron Spectroscopy (XPS) and UV-Vis Spectroscopy for Electronic Transitions
Experimental techniques are essential for validating theoretical predictions and providing direct insight into the electronic structure of Copper(II) Titanate.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in a material. kratos.comxpsfitting.comnih.govsurfacesciencewestern.comthermofisher.com For copper-containing compounds, XPS can distinguish between different oxidation states, such as Cu(I) and Cu(II). nih.govthermofisher.com The Cu 2p spectrum of Cu(II) compounds is characterized by satellite peaks that are absent in the spectra of Cu(I) compounds. nih.govthermofisher.com This makes XPS a valuable tool for identifying the oxidation state of copper in Copper(II) Titanate and for detecting any surface reduction or changes due to defects or non-stoichiometry. The binding energies of the core level electrons of copper, titanium, and oxygen can also provide information about the chemical bonding environment.
Table 2: Characteristic XPS Features for Copper Species
| Species | Cu 2p₃/₂ Binding Energy (eV) | Satellite Features | Reference |
|---|---|---|---|
| Cu(0) | ~932.6 | Absent | xpsfitting.com |
| Cu(I) | ~932.5 | Absent or very weak | thermofisher.com |
| Cu(II) | ~934.5 | Present | thermofisher.com |
UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions between different energy levels within a material. libretexts.orgmdpi.comdocbrown.inforesearchgate.netnih.gov The absorption of photons in the UV-Vis range excites electrons from occupied to unoccupied states. libretexts.org In transition metal oxides, these transitions can be of different types, including d-d transitions within the metal ions and charge transfer transitions between the metal and ligand orbitals (e.g., ligand-to-metal charge transfer, LMCT). mdpi.comnih.gov
For Copper(II) complexes, d-d transitions are typically observed in the visible or near-infrared region, while more intense LMCT bands appear in the UV region. mdpi.comnih.gov The position and intensity of these absorption bands in the UV-Vis spectrum of Copper(II) Titanate can provide information about the coordination environment of the copper ions and the energy of the electronic transitions, which can be correlated with the band gap of the material.
Investigation of Charge Transport Mechanisms (e.g., Polaron Formation, Hopping Conduction)
The mechanism of charge transport in titanates and other transition metal oxides is often complex and can involve processes beyond simple band-like conduction. aps.orgnih.govresearchgate.netaps.orgrsc.org In many of these materials, charge carriers can become localized due to strong electron-phonon coupling, leading to the formation of polarons. aps.orgnih.govaps.org
Polaron formation involves the distortion of the crystal lattice around a charge carrier, which effectively increases its mass and localizes it. nih.gov Charge transport then occurs through the "hopping" of these polarons from one site to another. aps.orgresearchgate.netrsc.org This hopping is a thermally activated process, and its rate can often be described by Marcus theory. rsc.org
Two main types of hopping conduction are often considered:
Small Polaron Hopping: This occurs when the polaron is localized on a single atomic site. The conductivity in this case typically shows an activated behavior with temperature.
Variable-Range Hopping (VRH): At low temperatures, charge carriers may not have enough thermal energy to hop to the nearest neighboring site and instead hop to more distant sites with similar energy. The conductivity in the VRH regime follows a different temperature dependence. aps.org
In some titanates, the coexistence of different oxidation states of titanium (e.g., Ti³⁺ and Ti⁴⁺) can be the microscopic origin of polaron formation. aps.org Similarly, the presence of Cu(I) and Cu(II) in non-stoichiometric Copper(II) Titanate could facilitate polaron hopping. The activation energy for polaron hopping can be determined from the temperature dependence of the conductivity and provides insight into the mobility of the charge carriers.
Fermi Level Pinning and Interface Energetics in Heterostructures Involving Copper(II) Titanate
When Copper(II) Titanate is brought into contact with another material, such as a metal or another semiconductor, to form a heterostructure, the alignment of their energy bands at the interface is crucial for the device performance. nih.govmdpi.compurdue.edu The Fermi level , which represents the electrochemical potential of electrons, must align at equilibrium.
However, the presence of interface states, which are electronic states localized at the interface, can lead to a phenomenon known as Fermi level pinning . nih.govmdpi.com These interface states can arise from defects, dangling bonds, or the chemical interaction between the two materials. nih.gov When Fermi level pinning occurs, the Schottky barrier height at a metal-semiconductor interface becomes less dependent on the work function of the metal. purdue.edu
The energetics of the interface, including the band offsets (the difference in the conduction and valence band energies of the two materials), determine the ease with which charge carriers can be injected or extracted across the interface. Understanding and controlling Fermi level pinning and the interface energetics are critical for designing efficient electronic and optoelectronic devices based on Copper(II) Titanate heterostructures. Inserting a thin insulating layer between the metal and the semiconductor is one strategy that has been explored to mitigate the effects of Fermi level pinning. mdpi.com
Vibrational Spectroscopy and Phonon Dynamics in Copper Ii Titanate
Infrared (IR) Spectroscopy for Molecular Vibrations and Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared light by a material at specific frequencies, which correspond to the natural vibrational modes of its chemical bonds. sid.ir This technique is particularly effective for identifying functional groups and analyzing molecular structure. youtube.com In the context of inorganic compounds like Copper(II) titanate, IR spectroscopy is primarily used to characterize the vibrations of metal-oxygen (M-O) bonds within the crystal lattice.
The analysis of CuTiO₃ nanoparticles using Fourier Transform Infrared (FTIR) spectroscopy has confirmed the formation of the titanate structure. sid.ir The resulting FTIR spectrum displays characteristic absorption bands that are indicative of the specific bonding arrangements within the compound. sid.ir Peaks observed in the region below 800 cm⁻¹ are typically assigned to Ti-O stretching vibrations. sid.ir
Key research findings from FTIR analysis of CuTiO₃ are summarized below:
Ti-O Stretching Vibrations: Absorption bands observed at approximately 680 cm⁻¹ and 509 cm⁻¹ are attributed to the stretching vibrations of the Ti-O bonds. sid.ir The presence of these bonds is a definitive indicator of the formation of the copper titanate compound. sid.ir
The interpretation of an FTIR spectrum involves correlating the observed absorption bands with specific molecular motions. youtube.com For CuTiO₃, the focus is on the vibrations within the TiO₆ octahedra and the influence of the copper ions on the lattice.
Table 1: Characteristic FTIR Absorption Bands for Copper(II) Titanate
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |
|---|---|---|---|
| ~680 | Ti-O Stretching | Stretching vibration within the TiO₆ octahedra | sid.ir |
| ~509 | Ti-O Stretching | Stretching vibration within the TiO₆ octahedra | sid.ir |
Raman Spectroscopy for Lattice Vibrations and Phonon Modes
While IR spectroscopy measures light absorption, Raman spectroscopy is a light scattering technique that provides complementary information about a material's vibrational modes. sid.ir It is exceptionally sensitive to the lattice vibrations (phonons) of a crystalline solid, making it a powerful tool for studying crystal structure, symmetry, and disorder. cas.cn In perovskite materials like titanates, Raman spectroscopy can probe the collective motions of atoms in the crystal lattice, such as the rotations and bending of the TiO₆ octahedra. cdmf.org.br
The structural and morphological properties of CuTiO₃ perovskites have been investigated using Raman spectroscopy. researchgate.net For crystalline solids, group theory predicts a set of Raman-active phonon modes based on the crystal's point group symmetry. cas.cn For example, in related titanate compounds like CaCu₃Ti₄O₁₂, Raman studies have identified specific phonon modes, such as the A_g(1) mode, which provide insight into the material's structural properties. researchgate.net The analysis of these modes, including their position (Raman shift), width, and intensity, reveals information about the local atomic structure and lattice dynamics. cdmf.org.br
Although detailed experimental Raman spectra for pure CuTiO₃ are not extensively documented in the provided sources, the expected modes for a titanate perovskite structure would include:
A_g modes: Typically associated with symmetric stretching vibrations of the oxygen atoms in the TiO₆ octahedra.
B_g and E_g modes: Often related to asymmetric stretching and rotational (tilting) modes of the TiO₆ octahedra.
The study of Cu-doped TiO₂ reveals Raman modes such as E_g and A_1g, where the temperature-dependent behavior of these modes points to the prevalence of anharmonic effects in the lattice. researchgate.net
Table 2: Representative Raman-Active Phonon Modes in Titanate Systems
| Phonon Mode | General Vibrational Assignment | Significance | Reference |
|---|---|---|---|
| A_g / A_1g | Symmetric Ti-O stretching | Sensitive to the bond lengths within the TiO₆ octahedra. | researchgate.netresearchgate.net |
| E_g | O-Ti-O bending or rotational modes | Sensitive to the tilting and distortion of the TiO₆ octahedra. | researchgate.net |
| B_g | Asymmetric stretching or bending modes | Indicates lower symmetry and structural distortions. | cas.cn |
Theoretical Calculations of Vibrational Spectra and Phonon Dispersion
First-principles calculations, typically based on Density Functional Theory (DFT), are a powerful theoretical approach for modeling the vibrational properties of crystalline materials. researchgate.netaps.org This method allows for the computation of the phonon dispersion curves, which show the relationship between phonon frequency and wavevector throughout the Brillouin zone. researchgate.net Such calculations provide a complete picture of the lattice dynamics of a material.
The typical process for calculating vibrational spectra from first principles involves:
Structural Optimization: The equilibrium crystal structure of the material is determined by minimizing the total energy.
Force Constant Calculation: The forces on atoms are calculated when they are slightly displaced from their equilibrium positions. This information is used to build the force constant matrix. researchgate.net
Dynamical Matrix Construction: The force constant matrix is Fourier-transformed to create the dynamical matrix for different wavevectors (q-points) in the Brillouin zone. researchgate.net
Phonon Calculation: Diagonalizing the dynamical matrix yields the phonon frequencies and their corresponding eigenvectors (displacement patterns). researchgate.net
These calculations can predict the frequencies of both Raman and IR-active modes, which can then be compared with experimental results to validate the theoretical model and aid in the assignment of spectral peaks. nih.gov For instance, first-principles calculations for La₂CuO₄ and CaTiO₃ have successfully determined their phonon frequencies and identified unstable modes related to structural phase transitions. aps.orgnist.gov The phonon density of states (PDOS) can also be calculated, revealing the contribution of different atoms (e.g., Cu, Ti, O) to the vibrational modes at various energy ranges. nih.gov
While specific phonon dispersion curves for CuTiO₃ are not available in the provided search results, this theoretical framework is essential for a deep understanding of its lattice dynamics, including the origin of its dielectric properties and any potential structural instabilities. researchgate.net
Temperature-Dependent Spectroscopic Studies of Lattice Dynamics
Studying the vibrational spectra of a material as a function of temperature provides crucial information about its lattice dynamics, including anharmonicity and phonon interactions. aps.org In temperature-dependent Raman spectroscopy, changes in the peak position, linewidth (full width at half maximum), and intensity of phonon modes are carefully monitored. researchgate.net
Key phenomena observed in temperature-dependent studies include:
Peak Shifting: Typically, as temperature increases, Raman peaks shift to lower frequencies (a "redshift"). scirp.org This is primarily due to the thermal expansion of the crystal lattice and anharmonic phonon-phonon interactions. researchgate.net
Peak Broadening: The linewidth of Raman peaks generally increases with temperature. scirp.org This broadening is related to a decrease in the phonon lifetime caused by increased phonon scattering (decay) processes at higher temperatures. researchgate.netscirp.org
For example, in Cu-doped rutile TiO₂, the temperature-dependent redshift and broadening of the E_g Raman mode were explained using three- or four-phonon decay processes, confirming the significant role of anharmonicity. researchgate.net Similarly, studies on BaRuO₃ revealed that with decreasing temperature, A_1g modes showed significant hardening (shift to higher frequency), while E_g modes experienced softening (shift to lower frequency), indicating complex structural responses. aps.org
These studies are fundamental for understanding how thermal energy affects the structural stability and properties of materials like Copper(II) titanate. The analysis of temperature-dependent data can reveal the strength of phonon-phonon coupling and provide insights into the mechanisms driving thermal expansion and phase transitions.
Spectroscopic Evidence of Phase Transitions and Structural Reorganizations
Vibrational spectroscopy is highly sensitive to changes in crystal symmetry and is therefore an excellent technique for detecting and characterizing phase transitions. researchgate.net A structural phase transition is often accompanied by distinct changes in a material's IR or Raman spectrum.
Spectroscopic signatures that provide evidence of a phase transition include:
Mode Softening: The frequency of a particular phonon mode (a "soft mode") decreases dramatically as the transition temperature is approached. researchgate.net This indicates a structural instability, where the crystal lattice is becoming unstable with respect to the atomic displacements of that specific mode. The transformation of the E(TO) soft mode in BaTiO₃ is a classic example used to identify its various phase transitions. researchgate.net
Appearance or Disappearance of Peaks: Since the number of IR and Raman-active modes is determined by the crystal's symmetry, a change in symmetry across a phase transition will alter the selection rules. cas.cn This can cause new peaks to appear or existing peaks to vanish from the spectrum. researchgate.net
Peak Splitting: A high-symmetry phase may have degenerate vibrational modes. Upon transitioning to a lower-symmetry phase, this degeneracy can be lifted, causing a single peak to split into two or more distinct peaks.
Discontinuous Changes: Abrupt, discontinuous changes in the frequency or linewidth of phonon modes as a function of temperature or pressure can signal a first-order phase transition. researchgate.net In studies of CaCu₃Ti₄O₁₂, a discontinuity in the Raman peak behavior with increasing pressure was attributed to an isostructural phase transition. researchgate.net
In the case of copper formate (B1220265) tetrahydrate, changes in intramolecular vibration bands and discontinuities in the behavior of certain modes with temperature confirmed the existence of two distinct phase changes. researchgate.netresearchgate.net These spectroscopic markers are direct evidence of the reorganization of the crystal lattice and are crucial for constructing the phase diagram of a material.
Morphological and Microstructural Characterization of Copper Ii Titanate Architectures
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography, particle shape, and size distribution of Copper(II) titanate. SEM analysis reveals that the morphology of CuTiO₃ is highly dependent on the synthesis method employed.
Research on CuTiO₃ prepared via the sol-gel method shows a highly granular texture. The particles can exhibit diverse morphologies, including spherical, plate-like, or irregular shapes. A common feature observed in nanostructured CuTiO₃ is the tendency for particles to agglomerate, a phenomenon driven by the high surface energy of nanoparticles. This agglomeration can influence the material's bulk properties. For instance, excessive agglomeration may hinder dielectric performance.
The surface of sol-gel synthesized CuTiO₃ often appears rough and non-uniform, indicating microstructural heterogeneity which can impact its electrochemical and mechanical properties. Well-defined grains with sharp boundaries are indicative of high crystallinity. In specific studies, the average particle size of CuTiO₃ synthesized through the sol-gel technique has been determined to be in the range of 80 to 85 nm.
| Synthesis Method | Observed Morphologies | Average Particle Size | Key Observations |
| Sol-Gel | Spherical, plate-like, irregular | 80-85 nm | Granular texture, particle agglomeration, non-uniform surface |
This table summarizes typical morphological characteristics of CuTiO₃ observed via SEM.
Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure Elucidation
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer deeper insights into the internal structure of Copper(II) titanate, including its crystallinity, lattice structure, and the nature of its constituent nanoparticles.
While studies dedicated exclusively to pure CuTiO₃ are limited, research on related copper-titanium oxide systems provides valuable information. For instance, analysis of copper-intercalated sodium titanate (Cu:NTO) reveals intertwined nanowires with an average diameter of 13.0 ± 2.6 nm acs.org. HRTEM imaging of copper oxide components within these systems has identified distinct lattice spacings, such as 0.28 nm, corresponding to the (110) plane of CuO acs.org.
In composite materials, such as those containing both TiO₂ and CuTiO₃, HRTEM can distinguish between the different phases and their interfaces. For example, a lattice spacing of 0.19 nm has been identified, corresponding to the (200) plane of the anatase TiO₂ phase within a nanocomposite.
Selected Area Electron Diffraction (SAED) is used in conjunction with TEM to determine the crystalline nature of the material. SAED patterns can confirm whether a sample is single-crystalline, polycrystalline, or amorphous. For polycrystalline materials like CuTiO₃, SAED typically produces a pattern of concentric rings, with each ring corresponding to a specific set of lattice planes. This technique is crucial for confirming the crystal structure identified by X-ray diffraction (XRD).
| Technique | Information Obtained | Example Finding (in related systems) |
| TEM | Particle shape, size, and distribution at the nanoscale | Intertwined nanowires with diameters of 13.0 ± 2.6 nm in Cu:NTO acs.org. |
| HRTEM | Lattice fringes, crystal defects, and interfacial structures | Lattice spacing of 0.28 nm corresponding to the (110) plane of CuO acs.org. |
| SAED | Crystallinity (single-crystal, polycrystalline, amorphous) | Ring patterns confirming the polycrystalline nature of titanate-based nanomaterials. |
This table outlines the application of TEM techniques for the nanostructural analysis of copper-titanium oxide systems.
Atomic Force Microscopy (AFM) for Surface Topography and Local Probes
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of Copper(II) titanate at the nanoscale, providing three-dimensional topographical maps and quantitative data on surface roughness. Unlike electron microscopy, AFM does not require a vacuum and can provide extremely high-resolution images of surface features.
While specific AFM studies on CuTiO₃ are not extensively detailed in the available literature, data from related materials like copper oxide thin films demonstrate the utility of this technique. For these films, AFM analysis has been used to quantify how surface morphology changes with processing conditions, such as annealing temperature. The root mean square (Rms) roughness for copper oxide thin films has been shown to increase from 2.70 nm to 5.70 nm as the annealing temperature is raised from room temperature to 300°C. This change is correlated with an increase in grain size, as thermal energy promotes the coalescence of smaller grains.
AFM can be operated in various modes to probe local properties beyond topography, such as hardness and adhesion, providing a comprehensive understanding of the surface characteristics of CuTiO₃ thin films or ceramics.
| Material System | Annealing Temperature | Rms Roughness (nm) |
| Copper Oxide Thin Film | Room Temperature | 2.70 |
| Copper Oxide Thin Film | 100°C | 3.05 |
| Copper Oxide Thin Film | 200°C | 4.80 |
| Copper Oxide Thin Film | 300°C | 5.70 |
This table presents illustrative AFM surface roughness data for a related copper oxide system, showing the effect of annealing temperature.
Porosity and Surface Area Analysis (e.g., BET Isotherm)
The specific surface area and porosity of Copper(II) titanate are critical parameters that influence its performance in applications such as catalysis and sensing, where interfacial reactions are key. The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules (typically nitrogen) onto a material's surface, is the standard technique for this analysis.
Nitrogen adsorption-desorption isotherm analysis provides information on the specific surface area, pore volume, and pore size distribution. The shape of the isotherm can indicate the nature of the porosity. For materials related to CuTiO₃, such as copper-doped TiO₂, a type IV isotherm is often observed. This type of isotherm, characterized by a hysteresis loop, is indicative of a mesoporous structure (pores with diameters between 2 and 50 nm).
Studies on Cu-doped TiO₂ have shown that the introduction of copper can lead to a significant decrease in the specific surface area compared to pure TiO₂. For example, the BET surface area was found to decrease from 52.1 m²/g for pure TiO₂ to 9.9 m²/g for Cu-TiO₂. This reduction is often attributed to changes in the morphology and crystalline structure upon doping.
| Material | BET Surface Area (m²/g) | Isotherm Type | Pore Structure |
| Pure TiO₂ | 52.1 | Type IV | Mesoporous |
| Cu-doped TiO₂ | 9.9 | Type IV | Mesoporous |
This table compares the surface area of pure TiO₂ with a copper-doped variant, illustrating the impact of composition on porosity.
Grain Boundary Engineering and Interfacial Phenomena
SEM and TEM analyses of CuTiO₃ reveal a structure composed of densely packed grains. The presence of well-defined grains with sharp boundaries is considered beneficial for dielectric properties, as it supports efficient dipole alignment. The regions between these grains, however, can act as barriers to charge transport or as sites for charge accumulation, depending on their composition and structure.
While the concept of "grain boundary engineering"—the deliberate manipulation of grain boundary character and distribution to achieve desired properties—is well-established for many advanced ceramics, specific studies detailing this approach for pure CuTiO₃ are not widely reported. However, in related titanate ceramics, such as SrTiO₃, techniques like hot isostatic pressing have been used to refine grain size uniformity and homogenize the distribution of elements at the grain boundaries, leading to enhanced dielectric constants and breakdown strengths mdpi.com. These studies highlight the potential for improving CuTiO₃ properties by controlling its grain boundary architecture. The interface between CuTiO₃ and other materials in composites is also critical, as interfacial phenomena can hinder or enhance properties like charge transfer in catalytic applications acs.org.
Crystallite Size and Strain Analysis from Diffraction Data
X-ray diffraction (XRD) is a primary technique not only for phase identification but also for quantifying key microstructural parameters like crystallite size and lattice strain. The broadening of XRD peaks is influenced by both the size of the coherently scattering domains (crystallites) and the presence of microstrain within the crystal lattice.
The Scherrer equation is a common method used to estimate the average crystallite size from the width of a diffraction peak. For CuTiO₃ synthesized by the sol-gel method, the Scherrer formula has been used to calculate crystallite sizes from the most intense XRD peaks. For example, calculations based on different peaks have yielded crystallite sizes of approximately 81.72 nm and 83.60 nm. These values often show good agreement with the particle sizes observed in SEM images.
| Analysis Method | Parameter Determined | Example Value (CuTiO₃) | Example Value (Related Titanates) |
| Scherrer Equation | Crystallite Size | ~81-84 nm | - |
| Williamson-Hall Plot | Crystallite Size & Microstrain | Not Available | Size: ~50 nm, Strain: 8.54 x 10⁻³ (for PbZr₀.₀₁Ti₀.₉₉O₃) ijcrt.org |
This table summarizes methods for analyzing crystallite size and strain from diffraction data and provides representative values.
Functional Applications and Performance Evaluation of Copper Ii Titanate in Advanced Technologies
Photocatalytic Activity and Mechanisms for Environmental Remediation
Copper(II) titanate (CuTiO₃) has garnered significant attention as a photocatalyst for environmental remediation due to its ability to harness light energy to drive chemical reactions that can break down pollutants and produce clean energy. Its photocatalytic activity stems from its electronic structure, which allows for the generation of electron-hole pairs upon light absorption. These charge carriers can then participate in redox reactions on the catalyst's surface, leading to the degradation of contaminants or the splitting of water.
Photocatalytic Hydrogen Evolution and Water Splitting
The generation of hydrogen (H₂) from water through photocatalytic water splitting is a promising avenue for clean energy production, and copper-modified titanates have shown potential in this area. The role of copper in these systems is often multifaceted, acting as a co-catalyst to enhance H₂ evolution rates and improving the material's ability to absorb visible light.
In photocatalytic hydrogen evolution, upon light absorption by the semiconductor, photo-generated electrons reduce protons (H⁺) from water to produce H₂ gas, while the holes are consumed by a sacrificial agent (an electron donor). The efficiency of this process is heavily dependent on the effective separation of the photogenerated electron-hole pairs and the presence of active sites for proton reduction. Copper species, including Cu(II), Cu(I), and metallic Cu, can facilitate these processes. For instance, CuO can act as a p-type semiconductor, forming a p-n heterojunction with n-type TiO₂, which promotes charge separation. researchgate.net Furthermore, copper species can serve as electron traps, facilitating their transfer to protons for H₂ production. researchgate.net
Studies on copper-modified TiO₂ have demonstrated significant enhancements in hydrogen evolution rates. For example, doping TiO₂ with copper ions has been reported to increase the rate of H₂ evolution to 45.6 mmol/h compared to 0.73 mmol/h for undoped TiO₂. researchgate.net The presence of copper can create oxygen vacancies and improve charge separation, leading to this enhanced activity. researchgate.net In another study, 2% CuOₓ/DTiO₂ T750 and 5% CuOₓ/DTiO₂ T700 photocatalysts exhibited high activity under UV irradiation, with an H₂ evolution rate of 2.5 mmol g⁻¹ h⁻¹. mdpi.com Under visible light, the 5% CuOₓ/DTiO₂ T700 photocatalyst achieved an activity of 0.6 mmol g⁻¹ h⁻¹. mdpi.com The oxidation state of copper during the photocatalytic process is a subject of ongoing research, with evidence suggesting that the as-prepared material may act as a pre-catalyst that is modified during irradiation to form the true working system. nih.gov
| Catalyst System | Irradiation Source | Sacrificial Agent | H₂ Evolution Rate | Reference |
|---|---|---|---|---|
| Cu-TiO₂ | Not Specified | Not Specified | 45.6 mmol/h | researchgate.net |
| 2% CuOₓ/DTiO₂ T750 | UV (λ = 380 nm) | Glycerol | 2.5 mmol g⁻¹ h⁻¹ | mdpi.com |
| 5% CuOₓ/DTiO₂ T700 | Visible Light (λ = 427 nm) | Glycerol | 0.6 mmol g⁻¹ h⁻¹ | mdpi.com |
| 1.25 wt.% CuO/TiO₂ | UV | Ethanol-water | 20.3 mmol g⁻¹ h⁻¹ | researchgate.net |
Role of Copper(II) Titanate in Photoelectrochemical Cells
While direct research specifically on the role of Copper(II) titanate in photoelectrochemical (PEC) cells is limited in the provided search results, the properties of related materials suggest potential applications. PEC cells utilize semiconductor electrodes to convert light energy into electrical energy or to drive chemical reactions, such as water splitting. The efficiency of a PEC cell is largely determined by the properties of the photoelectrode, including its light absorption, charge separation and transport, and stability.
Materials like copper oxides and other titanates are being investigated for these applications. For instance, the pioneering work of Fujishima and Honda utilized a TiO₂ electrode for water splitting in a PEC cell. researchgate.net The development of materials that can absorb visible light is crucial for enhancing the efficiency of these cells. Copper-containing materials, due to their often narrower band gaps, are of interest in this regard. For example, Cu₂O has a narrow band gap of 2.0-2.2 eV, allowing it to absorb a significant portion of the visible light spectrum. nii.ac.jp
Gas Sensing Applications and Selectivity Mechanisms
Metal oxide semiconductors are widely used as the sensing materials in chemical gas sensors due to changes in their electrical resistance upon exposure to different gases. While specific studies on Copper(II) titanate for gas sensing are not extensively detailed in the provided results, research on related materials like calcium copper titanate (CaCu₃Ti₄O₁₂) (CCTO) provides insights into the potential of copper titanate-based materials in this field.
The sensing mechanism of metal oxide gas sensors is based on the interaction of the target gas with the sensor surface, leading to changes in the concentration of charge carriers in the material. For an n-type semiconductor, oxidizing gases like nitrogen dioxide (NO₂) will extract electrons from the conduction band, increasing the resistance. Conversely, reducing gases like hydrogen (H₂), carbon monoxide (CO), and hydrocarbons will react with adsorbed oxygen species on the surface, releasing electrons back into the conduction band and decreasing the resistance.
Selectivity, the ability to respond to a specific gas in a mixture, is a critical parameter for gas sensors. Research on CCTO has shown high selectivity towards NO₂ compared to other gases like H₂, CO, acetylene (C₂H₂), and ethylene (C₂H₄). nih.gov The sensor response of the CCTO sample was found to be more than 2.5 times larger for NO₂ than for the other tested gases at an operating temperature of 250 °C. nih.gov The mechanism for this selectivity is correlated with the concentration of nitrite and nitrate species on the CCTO surface. nih.gov Enhancing the selectivity of gas sensors can be achieved through various strategies, including the use of materials with different morphologies and the development of sensor arrays. mdpi.com
| Sensing Material | Target Gas | Operating Temperature | Key Finding | Reference |
|---|---|---|---|---|
| CaCu₃Ti₄O₁₂ (CCTO) | NO₂ | 250 °C | High selectivity towards NO₂ over H₂, CO, C₂H₂, and C₂H₄. | nih.gov |
Research in Energy Storage Systems (e.g., Electrodes in Batteries and Supercapacitors)
Copper-based materials, including oxides and titanates, are being explored as electrode materials for energy storage devices like lithium-ion batteries and supercapacitors due to their potential for high specific capacitance, good electrical conductivity, and cost-effectiveness.
In the context of supercapacitors, which store energy through electrostatic charge accumulation at the electrode-electrolyte interface (electrical double-layer capacitance, EDLC) or through fast surface redox reactions (pseudocapacitance), copper oxides have shown promise. The combination of copper oxides with carbon-based materials like reduced graphene oxide (rGO) can enhance the performance of supercapacitor electrodes. For example, a CuO@Cu₄O₃/rGO/PANI nanocomposite demonstrated good distribution of the copper oxides and rGO within the polymer matrix, leading to improved electron transport and ion diffusion. nih.gov This electrode showed a high retention of 93% of its initial capacitance after 5000 cycles. nih.gov
Similarly, in lithium-ion batteries, titanium-based oxides are well-known anode materials. The incorporation of copper could potentially modify the electrochemical properties. While specific research on Copper(II) titanate as a primary battery electrode is not prominent in the search results, the general exploration of transition metal oxides for this purpose is extensive. The performance of these materials is closely linked to their crystal structure, morphology, and conductivity.
Intercalation Chemistry and Ion Transport Mechanisms in Copper(II) Titanate
The process of intercalation, the reversible insertion of ions into a host material, is fundamental to the operation of many battery electrodes. For a material like Copper(II) titanate to function as a battery electrode, it would need to allow for the intercalation and deintercalation of ions, such as Li⁺, with minimal structural degradation.
The ion transport mechanism within an electrode material is crucial for its rate capability, or how quickly it can be charged and discharged. In nanostructured materials, ion transport can occur through the bulk of the crystal lattice or along grain boundaries. Studies on materials like Li₄Ti₅O₁₂ have shown that fast lithium-ion transport can occur through the grain boundaries, which facilitates the nucleation of a conductive lithium-rich phase and enhances the electronic conductivity in the initial stages of intercalation.
For Copper(II) titanate, the specific pathways for ion transport and the chemistry of intercalation would depend on its crystal structure and the presence of any defects or channels that could accommodate the guest ions. The layered or tunneled structures often found in titanates can be conducive to ion intercalation. The redox activity of both copper and titanium ions could potentially contribute to the charge storage capacity. However, detailed investigations into the intercalation chemistry and ion transport mechanisms specifically within Copper(II) titanate are necessary to fully assess its potential as a battery electrode material.
Electrochemical Cycling Stability and Fundamental Degradation Pathways
Copper(II) titanate (CuTiO₃) and related nanostructures have demonstrated notable stability in electrochemical applications, particularly as catalysts for the carbon dioxide reduction reaction (CO₂RR) and in energy storage devices. The titanate structure plays a crucial role in preserving the integrity and activity of the copper centers during prolonged electrochemical cycling.
Research on copper-titanate nanocatalysts for CO₂RR reveals that the titanate motif helps to retain oxidized copper species even under reducing conditions for extended periods. soton.ac.uksoton.ac.uk This stabilization is significant because the oxidation state of copper is a key factor in determining the selectivity and efficiency of the CO₂ conversion process. soton.ac.uk In situ X-ray absorption spectroscopy studies have confirmed that the specific coordination environment of Cu-O within the titanate structure dictates the long-term stability of these oxidized species. soton.ac.uksoton.ac.uk
A primary degradation pathway for many metal catalysts involves agglomeration or dissolution and redeposition. However, the robust framework of the titanate can mitigate these effects, anchoring the copper ions and maintaining catalytic activity.
In the context of energy storage, heterostructures incorporating Copper(II) titanate exhibit excellent cycling stability. For instance, an asymmetric supercapacitor device fabricated using a 2D/3D Ti₃C₂–TiO₂–CuTiO₃ heterostructure demonstrated a capacitance retention of 83.7% after 5,000 continuous charge/discharge cycles. bohrium.com This high level of stability underscores the material's potential for durable pseudocapacitive applications.
| Material | Application | Performance Metric | Value | Source |
| Ti₃C₂–TiO₂–CuTiO₃ Heterostructure | Asymmetric Supercapacitor | Capacitance Retention | 83.7% after 5,000 cycles | bohrium.com |
| Copper-Titanate Nanocatalyst | CO₂ Reduction Reaction | Stability | Promotes retention of oxidized Cu species | soton.ac.uksoton.ac.uk |
Potential in Thermoelectric Energy Conversion and Phonon Scattering Mechanisms
The potential of Copper(II) titanate in thermoelectric energy conversion stems from its ceramic nature and complex crystal structure, which are conducive to low thermal conductivity. A key strategy for enhancing the efficiency of thermoelectric materials—measured by the dimensionless figure of merit (ZT)—is to create a "phonon glass, electron crystal" system. This involves minimizing lattice thermal conductivity (κL) to maintain a temperature gradient while preserving high electrical conductivity (σ).
Low thermal conductivity in crystalline materials is achieved by maximizing the scattering of phonons, which are the primary heat carriers. In complex oxide structures like titanates, several phonon scattering mechanisms can be active:
Mass-difference scattering: Arises from the different masses of copper, titanium, and oxygen atoms in the lattice.
Strain-field scattering: Can be introduced by defects, dislocations, or substitutions within the crystal structure.
Grain boundary scattering: In polycrystalline ceramics, the interfaces between grains effectively scatter phonons.
While extensive thermoelectric data for pure Copper(II) titanate is not widely available, related doped systems such as Praseodymium Copper Titanate (PCTO) have been investigated for their thermoelectric properties. programmaster.org The introduction of dopants or the creation of complex perovskite oxides can enhance phonon scattering, thereby reducing thermal conductivity and opening avenues for improving thermoelectric performance at high temperatures. ceramics.org The investigation of such oxide systems is a promising direction for developing stable, high-performance thermoelectric materials.
Applications in Dielectric Resonators and Microwave Devices
Copper(II) titanate is a versatile ceramic material recognized for its dielectric properties, making it a candidate for applications in advanced electronics, including capacitors and energy storage. jetir.org Titanate-based ceramics are a cornerstone in the field of microwave communications for their use in dielectric resonators, filters, and antennas. These materials are selected based on three key dielectric properties at microwave frequencies: a high dielectric constant (εr) for miniaturization, a high quality factor (Q × f) for low energy loss and high frequency selectivity, and a near-zero temperature coefficient of resonant frequency (τf) for stability.
While pure CuTiO₃ is of interest, the related compound Calcium Copper Titanate (CaCu₃Ti₄O₁₂, CCTO) has been extensively studied and serves as an excellent example of a high-permittivity titanate for these applications. researching.cn CCTO ceramics exhibit a high dielectric constant and can be engineered to have low dielectric loss, making them suitable for microwave devices. researching.cn Research on CCTO sintered at relatively low temperatures (≤1000°C) has shown that it can achieve very low dielectric loss (~0.002) and a high permittivity, positioning it as a promising material for microwave applications. researching.cn
The following table presents representative microwave dielectric properties for the related Calcium Copper Titanate (CCTO) ceramic, illustrating the performance achievable with this class of materials.
| Material Composition | Sintering Temp. (°C) | Dielectric Constant (εr) | Quality Factor (Q × f) (GHz) | Temp. Coefficient (τf) (ppm/°C) | Source |
| CaCu₃Ti₄O₁₂ (CCTO) | 1000 | 62.7 | 3062 | 179 | researching.cnresearchgate.net |
Advanced Functional Materials Development Based on Copper(II) Titanate
Copper(II) titanate serves as a foundational block for the development of a new generation of advanced functional materials, leveraging its unique structural, electrical, and optical properties. jetir.org Its versatility allows it to be incorporated into complex heterostructures, composites, and doped systems to create materials with enhanced or novel functionalities.
One prominent example is the synthesis of 2D/3D heterostructures for energy storage. By controllably oxidizing MXene (Ti₃C₂Tₓ) in the presence of copper ions, a Ti₃C₂–TiO₂–CuTiO₃ heterostructure can be formed. bohrium.com This advanced material leverages the synergistic effects of its components to enhance interlayered spacing and increase the concentration of redox-active sites, leading to significantly improved pseudocapacitive performance compared to its constituent parts. bohrium.com
Furthermore, Copper(II) titanate is a candidate for creating novel sensors. Its semiconducting and ferroelectric characteristics, combined with temperature-sensitive dielectric properties, make it suitable for dynamic temperature sensing in industrial monitoring and high-tech electronics. jetir.org
Development strategies also include the creation of functional composites. By embedding copper titanate-based particles into polymer matrices, such as polyimide or polyurethane, it is possible to fabricate materials with a high dielectric constant, low dielectric loss, and excellent flexibility. ornl.govscispace.com These composites are promising for high-energy-density capacitors and embedded electronic components, particularly in applications requiring operation at elevated temperatures, such as in electric vehicles. ornl.gov Doping strategies can also be employed to introduce additional functionalities, such as magnetism, creating multifunctional materials for spintronics and advanced sensors.
Optical Response and Photonic Properties of Copper Ii Titanate
UV-Visible Light Absorption and Reflectance Spectroscopy for Band Gap Determination
The optical band gap is a critical parameter for any semiconductor material, dictating its electronic and optical properties. For titanates, this is commonly determined using UV-Visible (UV-Vis) spectroscopy. The analysis of absorption and reflectance spectra allows for the quantification of the energy required to excite an electron from the valence band to the conduction band. mdpi.com
In the study of titanate powders, UV-Vis diffuse reflectance spectroscopy (DRS) is a frequently employed technique. academy.edu.ly The resulting spectra are often analyzed using the Kubelka model or the Kubelka-Munk method. cdmf.org.brnih.gov This model relates the absorbance and photon energy to determine the optical band gap (E_g). The absorption edge, a key feature in the spectrum, represents the minimum photon energy needed to induce this electron transition. mdpi.com A shift in the absorption edge to lower energy values indicates a reduction in the band gap. mdpi.com
For instance, in studies of calcium copper titanate (CCTO), absorbance measurements have revealed a non-uniform band gap structure, often with a tail of localized states attributed to structural disorder. cdmf.org.br The presence of these defect states within the band gap can alter the absorption characteristics. cdmf.org.br The band gap values for titanate compounds can vary based on their specific composition, crystalline structure, and synthesis conditions. sphinxsai.com For example, while pure Cadmium Titanate (CdTiO₃) has a band gap of approximately 3.55 eV, forming a composite with copper ferrite (B1171679) can lower it to 2.20 eV. rsc.org Similarly, sol-gel synthesized calcium copper titanate nanopowders have been found to have a direct band gap of 3.02 eV and an indirect band gap of 3.25 eV. sphinxsai.com
Table 1: Experimentally Determined Optical Band Gap Values for Various Titanate-Based Compounds
| Compound | Band Gap (eV) | Method/Notes | Source |
|---|---|---|---|
| Disordered CaCu₃Ti₄O₁₂ (CCTO) | 1.68 - 2.48 | Calculated via Kubelka model | cdmf.org.br |
| Partially Ordered CaCu₃Ti₄O₁₂ (CCTO) | 2.02 - 2.06 | Calculated via Kubelka model | cdmf.org.br |
| CaCu₃Ti₄O₁₂ Nanopowder | 3.02 (Direct) | From (αhν)² vs. hν plot | sphinxsai.com |
| CaCu₃Ti₄O₁₂ Nanopowder | 3.25 (Indirect) | From (αhν)¹/² vs. hν plot | sphinxsai.com |
| CdTiO₃ | 3.55 | Extrapolated from Tauc plot | rsc.org |
This table is interactive. You can sort and filter the data.
Photoluminescence Spectroscopy for Recombination Pathways and Defect States
Photoluminescence (PL) spectroscopy is a powerful, non-destructive tool for investigating the electronic structure, defect states, and charge carrier recombination pathways in semiconductor materials. ttu.ee In titanate-based materials, PL emissions are closely tied to the crystal structure, particularly disorders related to metal-oxygen polyhedra like the TiO₆ octahedron. cdmf.org.br The luminescence is generally not a result of direct band-to-band recombination, which is expected for an indirect bandgap material like TiO₂. rsc.org Instead, the observed visible light emission typically originates from radiative recombination processes involving at least one charge carrier trapped in a mid-gap defective state. rsc.org
This mechanism is often described as "free-to-bound" radiative recombination (FBRR). rsc.org For example, a common pathway is the recombination of a free electron from the conduction band with a hole trapped at a mid-gap state. rsc.orgnih.gov These mid-gap states are frequently associated with structural defects, such as oxygen vacancies or distortions in the TiO₆ lattice, which create localized energy levels within the band gap. cdmf.org.brnih.gov
The intensity and spectral characteristics of the PL emission can provide significant insight. An increase in PL intensity can be correlated with a more efficient separation of photo-induced electron-hole pairs. rsc.org Conversely, a decrease in PL intensity often suggests the presence of non-radiative recombination centers, which can be enhanced by certain defects or thermal treatments. rsc.org In some doped titanates, the PL emission mechanism is a consequence of charge transfer not only in the primary network former (like TiO₆) but also involving network modifiers and various cluster formations. cdmf.org.br The specific nature of the defects, such as copper vacancies, can create acceptor levels that participate in the recombination process, leading to distinct PL bands. ttu.ee
Light Scattering and Refractive Index Investigations
The refractive index (n) is a fundamental optical property that describes how light propagates through a material. For titanate compounds, which are known for their high dielectric constants, the refractive index is also typically high. Rare-earth titanate glasses, for example, exhibit exceptionally high refractive indices in the range of n ≈ 2.3. osti.gov For thin films, optical parameters like the refractive index and the extinction coefficient can be evaluated from reflectance and transmittance spectra. mdpi.comsphinxsai.com In a study on lead zirconate titanate (PZT) films, the refractive index was determined to be n = 2.454 for the transverse electric (TE) mode and n = 2.433 for the transverse magnetic (TM) mode at a wavelength of 632.8 nm. aip.org
Light scattering techniques, such as Brillouin light scattering, are used to investigate the properties of materials by analyzing the inelastic scattering of light from acoustic phonons. mdpi.com The analysis of Brillouin spectra to determine parameters like elastic constants and phonon attenuation requires a known value for the material's refractive index. mdpi.com For nonlinear light scattering (NLS), the interaction of intense light with a material gives rise to scattering at new frequencies, with the second-order susceptibility (χ⁽²⁾) being the source of the phenomenon, analogous to how the first-order susceptibility is for linear scattering. epfl.ch The resulting scattered field is dependent on the particle's size, shape, and refractive index at both the incident and scattered wavelengths. epfl.ch
Nonlinear Optical Phenomena and Harmonic Generation
Nonlinear optics describes phenomena that occur when a material's optical properties are modified by intense light, leading to effects such as frequency conversion. boydnlo.ca Second-harmonic generation (SHG), or frequency doubling, is a prominent second-order nonlinear optical process where two photons of the same frequency interact with a nonlinear medium to generate a single new photon with twice the frequency and half the wavelength. rsc.org
The ability of a material to produce a second-order response is governed by its crystal symmetry; specifically, a second-order response is only possible in non-centrosymmetric materials (those lacking a center of inversion). boydnlo.ca Many technologically important ferroelectric materials, such as Barium Titanate (BaTiO₃), are known for their strong SHG response. nih.govaip.org This property is highly sensitive to changes in crystal symmetry, making SHG microscopy a valuable tool for visualizing ferroelectric domain structures and phase transitions. aip.org
While many titanates exhibit strong NLO properties, research on hybrid organic-inorganic copper halides suggests that the oxidation state of copper can be significant. Studies have shown that chiral compounds based on Cu(I) can exhibit a second-order NLO coefficient that is two orders of magnitude higher than their Cu(II) counterparts, indicating that the Cu(II) state may be less favorable for efficient SHG in certain structures. researchgate.net Nanomaterials, including nanocrystals of titanates, can also exhibit nonlinear effects like harmonic generation, opening possibilities for their use as contrast agents in nonlinear microscopy and in photonic devices. nih.gov
Thin Film Optical Properties and Waveguiding Structures
The optical properties of Copper(II) Titanate and related materials can be effectively utilized in thin-film configurations to create planar optical waveguides. optica.org These structures are essential components for on-chip optical interconnects and integrated photonic circuits. optica.orgarxiv.org The performance of such waveguides depends on the film's thickness, refractive index, and optical quality.
Titanate films, such as PZT, can be deposited on low-refractive-index substrates like glass to achieve good confinement of light within the film. aip.org The sharpness of reflectivity dips in prism-coupling measurements indicates how well the incident laser light is confined within the waveguiding layer. aip.org For these waveguides, key performance metrics include the refractive index and the propagation loss, which is the measure of light attenuation as it travels through the waveguide. Low propagation loss is crucial for practical applications. For example, c-axis oriented Zn₀.₇₂Mg₀.₂₈O slab waveguides on silicon have demonstrated low propagation losses of 0.68 dB/cm and 0.48 dB/cm for the TE₀ and TM₀ modes, respectively. optica.org
The properties of thin films can differ from their bulk or powder counterparts. For instance, nanostructured calcium copper titanate thin films have been shown to exhibit higher dielectric permittivity than CCTO powder, suggesting enhanced performance for microelectronic applications. researchgate.net The design of waveguiding structures often involves simulations to optimize parameters like waveguide dimensions to ensure single-mode operation and efficient light confinement within the active layer. arxiv.org
Table 2: Optical Properties of Titanate-Based Thin Film Waveguides
| Material | Property | Value | Wavelength | Source |
|---|---|---|---|---|
| Pb(Zr₀.₅₂,Ti₀.₄₈)O₃ Film | Refractive Index (TE Mode) | 2.454 | 632.8 nm | aip.org |
| Pb(Zr₀.₅₂,Ti₀.₄₈)O₃ Film | Refractive Index (TM Mode) | 2.433 | 632.8 nm | aip.org |
| Pb(Zr₀.₅₂,Ti₀.₄₈)O₃ Film | Film Thickness | ~2.44 µm | N/A | aip.org |
| Zn₀.₇₂Mg₀.₂₈O Waveguide | Propagation Loss (TE₀ Mode) | 0.68 ± 0.09 dB/cm | 633 nm | optica.org |
This table is interactive. You can sort and filter the data.
Theoretical and Computational Modeling of Copper Ii Titanate
First-Principles Calculations for Electronic and Structural Properties
First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of CuTiO3. These calculations solve the quantum mechanical equations governing the electrons in the material to predict its ground-state electronic and structural characteristics without empirical parameters.
Researchers have employed DFT to investigate various polymorphs of CuTiO3, including the ilmenite (B1198559) and perovskite structures. For the ilmenite phase, calculations have helped to identify the symmetries and frequencies of infrared and Raman active phonons. nist.gov In the context of perovskite-type structures, DFT has been used to study the effects of doping on titanates, providing insights into how modifications to the crystal lattice can tune the material's properties. For instance, studies on copper-doped titanate nanotubes have used DFT with a Hubbard-like parameter (DFT+U) to more accurately describe the electron-electron interactions in the localized 3d atomic shells of copper. aps.org This method has been crucial for obtaining band gap values that are in good agreement with experimental results. aps.org
DFT calculations have also been instrumental in determining the structural parameters of CuTiO3. For example, in a study of Cu-doped titanate nanotubes, the lattice parameters of the pristine [H2Ti3O7]4 supercell model were optimized using DFT, yielding results close to the experimentally observed monoclinic system. aps.org Furthermore, first-principles calculations have been used to explore the effect of copper doping on the structural and electronic properties of other perovskites like Strontium Titanate (SrTiO3), revealing that Cu doping at the Sr site is more favorable than at the Ti site and can transform the material's indirect band gap into a direct one. numberanalytics.com
The electronic band structure and density of states (DOS) are key outputs of these calculations. For CuTiO3, these calculations reveal the nature of the band gap and the contributions of different atomic orbitals (Cu 3d, Ti 3d, O 2p) to the valence and conduction bands. This information is critical for understanding the material's optical and photocatalytic properties. For example, electronic structure calculations have shown that in certain Cu(I)-based titanate oxides, the decreased band gap can be attributed to a higher-energy valence band derived from the filled 3d10 orbitals of the Cu(I) cations. researchgate.net
Table 1: Calculated Properties of Copper Titanate and Related Compounds from First-Principles
| Property | System | Method | Calculated Value | Reference |
| Band Gap | Cu-doped Titanate Nanotube | DFT+U | 2.66 eV and 2.97 eV | aps.org |
| Lattice Parameters (a, c) | La0.8TiO3-CuTiO3 nanocomposite | XRD/Hydrothermal | a = 3.774-3.780 Å, c = 9.394-9.950 Å | nist.gov |
| Formation Energy | Cu doping at Sr site in SrTiO3 | DFT (GGA) | More favorable than Ti site | numberanalytics.com |
| Band Gap | Pure SrTiO3 | DFT (GGA+TB-mBJ) | 2.584 eV | numberanalytics.com |
| Band Gap | Cu2-xLixTiO3 | DFT | ~1.46 eV (optical) | researchgate.net |
Molecular Dynamics Simulations for Dynamic Behavior and Phase Stability
While first-principles calculations provide a static, ground-state picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of atoms in a material over time. This allows for the investigation of processes like phase transitions, diffusion, and thermal vibrations.
For Copper(II) Titanate, the application of MD simulations is still an emerging area. A primary challenge is the development of accurate interatomic potentials or force fields that can reliably describe the interactions between Copper, Titanium, and Oxygen atoms over a wide range of temperatures and pressures. nist.govaps.orgscm.com These potentials are crucial for performing large-scale simulations that are computationally prohibitive for first-principles methods. researchgate.net
The development of such force fields can be guided by fitting to experimental data or to a large dataset of energies and forces generated by DFT calculations. aps.org The ReaxFF reactive force field, for example, has been used to simulate the chemical mechanical polishing of copper in the presence of silica, demonstrating its capability to model complex interfacial reactions involving metal oxides. researchgate.net Similar approaches could be adapted for the Cu-Ti-O system. Machine learning interatomic potentials are also a promising avenue, as they have been successfully constructed for other ferroelectric perovskites like KNbO3, accurately predicting properties such as atomic forces, energy, and phonon dispersion. aps.org
Once a reliable potential is established, MD simulations can be used to explore several key aspects of CuTiO3:
Phase Stability and Transitions: MD simulations can track the atomic movements as a function of temperature, allowing for the direct observation of phase transformations. For example, MD has been used to study the structural stability of perovskite materials like CaTiO3 and the temperature-induced phase transitions in BaTiO3. chalcogen.roarxiv.org Similar simulations on CuTiO3 could elucidate the mechanisms of transitions between its different polymorphic forms (e.g., ilmenite to perovskite) and determine their transition temperatures.
Dynamic Behavior: The simulations can reveal the vibrational dynamics of the lattice, providing information on how different atoms move and interact at finite temperatures. This is crucial for understanding the material's response to external stimuli and its thermal properties.
Defect Dynamics: MD is a powerful tool for studying the creation and migration of point defects (vacancies, interstitials) and extended defects (dislocations, grain boundaries). Understanding defect behavior is critical for applications in catalysis and electronics.
While direct MD studies on CuTiO3 are limited, research on related systems provides a roadmap. For instance, MD simulations of Cu-Ti alloys have been used to understand how the addition of titanium atoms strengthens copper by hindering the formation of dislocations. scm.com Similarly, MD simulations of SrTiO3 have been used to study its thermophysical properties and high-temperature phase transitions. nih.govacs.org These studies highlight the potential of MD to unravel the complex dynamic behavior and phase stability of Copper(II) Titanate.
Phonon Calculations and Thermal Transport Modeling
Phonons are quantized lattice vibrations that play a crucial role in determining a material's thermal properties, including its thermal conductivity and thermal expansion. Phonon calculations, typically performed using first-principles methods, provide the phonon dispersion curves (frequency vs. wave vector) and the phonon density of states (DOS).
For CuTiO3 and related titanates, these calculations are essential for understanding their thermodynamic stability and thermal transport characteristics. The phonon dispersion can reveal dynamic instabilities in the crystal lattice, which are indicated by imaginary frequency modes. nih.gov The analysis of these unstable modes can predict possible structural distortions and phase transitions. nih.gov For instance, first-principles phonon calculations have been performed for a range of perovskite titanates to determine possible lattice distortions from the analysis of unstable modes in their phonon spectra. nih.gov
The process of calculating phonon properties often involves these steps:
Structural Relaxation: The crystal structure is optimized to its ground state. missouristate.edu
Force Constant Calculation: The forces on atoms due to small displacements from their equilibrium positions are calculated. This can be done using methods like the finite displacement method (supercell approach) or density functional perturbation theory (DFPT).
Dynamical Matrix Construction: The force constants are used to construct the dynamical matrix, the diagonalization of which yields the phonon frequencies and eigenvectors.
The calculated phonon spectra can be compared with experimental data from techniques like Raman and infrared spectroscopy. For ilmenite-type CoTiO3, a material structurally related to a possible phase of CuTiO3, the combination of spectroscopic techniques and DFT calculations allowed for the unique identification of all predicted infrared and Raman active phonons. nist.gov
Modeling thermal transport involves using the phonon properties to calculate the lattice thermal conductivity. This is often done by solving the phonon Boltzmann transport equation (BTE), which accounts for phonon scattering processes (phonon-phonon, phonon-defect, phonon-boundary). The quasi-harmonic approximation (QHA) can be used to incorporate the effects of thermal expansion by calculating phonon frequencies as a function of unit cell volume. This allows for the prediction of thermal properties at different temperatures. Although specific thermal transport modeling studies on CuTiO3 are not widely reported, the methodologies are well-established and have been applied to numerous materials, including other titanates and oxides.
Table 2: Key Aspects of Phonon Calculations
| Aspect | Description | Relevance to CuTiO3 |
| Phonon Dispersion | Relationship between phonon frequency and wave vector. | Indicates dynamic stability; imaginary modes suggest potential phase transitions. nih.gov |
| Phonon Density of States (DOS) | Number of phonon modes at each frequency. | Used to calculate thermodynamic properties like heat capacity and vibrational entropy. missouristate.edu |
| Grüneisen Parameter | Describes the change in phonon frequency with volume. | Relates to thermal expansion and the anharmonicity of the lattice vibrations. |
| Lattice Thermal Conductivity | The material's ability to conduct heat via phonons. | A key property for thermal management applications, predictable from phonon scattering rates. |
Surface Chemistry and Adsorption Studies using Computational Methods
The surface properties of Copper(II) Titanate are critical for its applications in catalysis and photocatalysis, as these processes occur at the material's interface with its environment. Computational methods, particularly DFT, are extensively used to model the atomic and electronic structure of CuTiO3 surfaces and to study the adsorption of molecules.
These studies typically involve creating a slab model, which is a 2D-periodic representation of the crystal surface with a vacuum layer to separate it from its periodic images. By calculating the surface energy, the most stable crystal facets can be identified.
The adsorption of various molecules, such as water, CO2, or organic pollutants, on the CuTiO3 surface can then be simulated. Key parameters obtained from these simulations include:
Adsorption Energy: This determines the strength of the interaction between the adsorbate and the surface, indicating whether the process is physisorption (weak, van der Waals forces) or chemisorption (strong, chemical bond formation).
Adsorption Geometry: The calculations reveal the preferred binding sites for the adsorbate on the surface and the resulting bond lengths and angles.
Charge Transfer Analysis: Methods like Bader charge analysis can quantify the amount of electronic charge transferred between the adsorbate and the surface, providing insight into the nature of the chemical bonding.
Electronic Structure Modification: The adsorption of a molecule can alter the electronic band structure, density of states, and work function of the CuTiO3 surface, which can significantly impact its photocatalytic activity.
For example, a DFT study on the adsorption of CuSO4 on the anatase TiO2 (101) surface showed that the process is a chemisorption with a significant adsorption energy of -4.31 eV. The study also found that adsorption induces a magnetic moment and a slight reduction in the band gap, which could enhance catalytic performance. Similarly, studies on the adsorption of methylene (B1212753) blue on ZnTiO3 and TiO2 surfaces have shown that the mixed oxide exhibits significantly stronger adsorption, highlighting its potential as an adsorbent. While these studies are on related materials, they demonstrate the power of computational methods to probe surface chemistry. For CuTiO3, such studies are crucial for understanding the mechanisms of photocatalytic reactions, such as CO2 reduction or water splitting, at a fundamental level.
Prediction of Novel Copper(II) Titanate Phases and Their Properties
Beyond studying known structures, computational methods are increasingly used to predict the existence of new, thermodynamically stable or metastable phases of materials. Evolutionary algorithms, such as USPEX (Universal Structure Predictor: Evolutionary Xtallography), combined with first-principles calculations, have become powerful tools for crystal structure prediction.
This approach involves generating a population of random crystal structures for a given chemical composition (e.g., Cu, Ti, O) and then systematically evolving them through operations like heredity and mutation to find the structures with the lowest energy (enthalpy). This allows for an unbiased search of the potential energy surface, often uncovering novel crystal structures that have not yet been synthesized.
For the Cu-Ti-O system, such a computational search could reveal new polymorphs of CuTiO3 or entirely new ternary compounds with different stoichiometries. researchgate.net Once a new, stable, or low-energy metastable phase is predicted, its properties can be calculated using the methods described in the previous sections:
Structural Properties: Lattice parameters, space group, and coordination environments can be determined.
Electronic Properties: The band structure, density of states, and band gap can be calculated to assess its potential for electronic and optical applications.
Mechanical Properties: Elastic constants can be computed to determine mechanical stability and properties like bulk modulus and shear modulus.
Magnetic Properties: The magnetic ordering (ferromagnetic, antiferromagnetic, etc.) and magnetic moments can be predicted.
Dynamic Stability: Phonon calculations can be performed to ensure the predicted structure is dynamically stable (i.e., has no imaginary phonon modes). nih.gov
This predictive capability accelerates materials discovery. For example, computational high-throughput screening has been used to predict dozens of new compounds in binary alloy systems, some of which have been subsequently confirmed by experiment. A study on the Cu(I)-based oxides Cu2SnO3 and Cu2-xLixTiO3 used DFT calculations to show that while these phases are metastable, they possess interesting photocatalytic properties, demonstrating that even predicted metastable materials can be valuable targets for synthesis. researchgate.net The application of these predictive methodologies to the Copper-Titanium-Oxygen system holds the potential to uncover new functional materials beyond the currently known phases of Copper(II) Titanate.
Composite Materials and Heterostructures Based on Copper Ii Titanate
Design and Synthesis of Copper(II) Titanate-Containing Nanocomposites
The fabrication of copper(II) titanate-containing nanocomposites involves a range of synthetic methodologies aimed at achieving controlled morphology, particle size, and interfacial characteristics. The choice of method significantly influences the final properties of the nanocomposite.
Common synthesis techniques include the sol-gel method, liquid impregnation, and electrochemical deposition. The sol-gel process, for instance, allows for the creation of nanostructured copper titanate with a cubic crystalline structure and a nanosheet-like morphology. ingentaconnect.com This method offers a high degree of homogeneity and control over the final product's composition. In a typical sol-gel synthesis, precursors like tetrabutyl titanate and a copper salt are hydrolyzed and condensed to form a gel, which is then calcined to yield the desired nanocomposite. ingentaconnect.com
Another prevalent technique is liquid impregnation, where a titanium dioxide (TiO₂) support is impregnated with a solution containing copper ions, followed by thermal treatment. mdpi.com This method is often employed for creating composites with materials like graphene, where the TiO₂ nanoparticles are first combined with graphene oxide, and then the copper precursor is introduced. mdpi.com
Electrochemical methods, such as cathodic corrosion, have been utilized to prepare copper-titanate nanocatalysts. acs.org This single-step process can produce oxide nanoparticles dispersed in an aqueous solution, ready for direct use as catalysts without requiring further chemical cleaning or calcination. acs.org
The design of these nanocomposites often targets the creation of heterojunctions, for example between Cu₂O/CuO and TiO₂, to leverage the synergistic effects of the different components. mdpi.comnih.gov The morphology of the resulting composites can vary, with some studies reporting spherical titania nanoparticles in close contact with graphene sheets. mdpi.com
| Synthesis Method | Precursors | Resulting Morphology | Key Features |
| Sol-Gel | Tetrabutyl titanate, Copper nitrate | Nanosheets | Cubic crystalline structure, good for gas sensing applications. ingentaconnect.com |
| Liquid Impregnation | Titanium dioxide, Copper nitrate, Graphene oxide | Spherical nanoparticles on graphene sheets | Creates Cu₂O/CuO-TiO₂ heterojunctions, suitable for photocatalysis. mdpi.com |
| Cathodic Corrosion | Not specified | Nanoparticles in aqueous solution | Single-step synthesis, direct use as catalysts. acs.org |
Interfacial Charge Transfer and Synergistic Effects in Heterojunctions
A key motivation for creating heterostructures involving copper(II) titanate is to facilitate efficient interfacial charge transfer, which is crucial for applications like photocatalysis. When CuTiO₃ is coupled with another semiconductor, such as titanium dioxide (TiO₂), a heterojunction is formed at the interface. This junction plays a critical role in separating photogenerated electron-hole pairs, thereby reducing recombination and enhancing quantum efficiency. mdpi.comenpress-publisher.comnih.gov
Upon photoexcitation, electrons and holes are generated in both semiconductor materials. In a well-designed heterojunction, the band alignment of the two materials drives the separation of these charge carriers. For instance, in a Cu₂O/TiO₂ heterojunction, electrons from the conduction band of Cu₂O can transfer to the conduction band of TiO₂, while holes can migrate in the opposite direction. mdpi.com This spatial separation of charges prolongs their lifetime and increases the probability of their participation in redox reactions at the catalyst's surface. mdpi.comnih.gov
The synergistic effect in these heterojunctions arises from the combined properties of the individual components. Copper titanate can extend the light absorption range of wide-bandgap semiconductors like TiO₂ into the visible region. nih.govmdpi.com This enhanced visible light absorption, coupled with the efficient charge separation at the interface, leads to a significant improvement in photocatalytic activity compared to the individual components alone. mdpi.comenpress-publisher.com The formation of p-n heterojunctions, for example between p-type Cu₂O and n-type TiO₂, is particularly effective in inhibiting the recombination of photogenerated electrons and holes. mdpi.com
Theoretical studies using density functional theory (DFT) have been employed to understand the interfacial properties of such heterojunctions. These calculations help in predicting the band alignment and charge transfer dynamics, providing insights into the design of more efficient photocatalytic systems. researchgate.net
Enhanced Functionality through Hybrid Material Architectures
The creation of hybrid materials by incorporating copper(II) titanate with other functional materials, such as graphene or carbon nanotubes, offers a pathway to further enhance its intrinsic properties. These hybrid architectures can lead to improvements in electrical conductivity, surface area, and catalytic activity. mdpi.comrsc.org
Graphene, with its exceptional electron mobility and large specific surface area, is an ideal candidate for creating hybrid composites with copper titanate. In such composites, graphene can act as an electron acceptor and transport channel, further promoting the separation of photogenerated charge carriers and improving photocatalytic efficiency. mdpi.comnih.gov The close contact between the copper titanate nanoparticles and the graphene sheets is crucial for effective charge transfer. mdpi.com The synthesis of these hybrids often involves dispersing both components in a solvent followed by processes like freeze-drying to ensure intimate mixing. mdpi.com
Similarly, integrating copper-based materials with carbon nanotubes (CNTs) can create hybrid conductors with improved performance. While not exclusively focused on copper(II) titanate, studies on Cu-CNT hybrids have shown that a titanium adhesion layer can significantly enhance the electrical performance and stability at elevated temperatures. osti.govosti.gov This suggests that similar strategies could be beneficial for developing robust copper titanate-based hybrid materials.
The functionality of these hybrid materials is not limited to photocatalysis. For instance, nanostructured copper titanate has shown promise as a material for liquefied petroleum gas (LPG) sensors. ingentaconnect.com The hybrid architecture, with its high surface area and specific morphology, can enhance the sensitivity and response of the sensor. ingentaconnect.com
| Hybrid Component | Enhancement Mechanism | Potential Application |
| Graphene | Acts as an electron sink and transport layer, increasing charge separation. mdpi.comnih.gov | Photocatalysis, mdpi.comnih.gov Antiviral and antimicrobial agents. nih.gov |
| Carbon Nanotubes (CNTs) | Improves electrical conductivity and thermal stability. osti.govosti.gov | Hybrid conductors. osti.govosti.gov |
Role of Copper(II) Titanate in Core-Shell and Doped Systems
The incorporation of copper into core-shell and doped nanostructures provides another avenue for tuning the material's properties for specific applications. In these systems, the copper species can influence the electronic, optical, and magnetic properties of the host material.
In core-shell nanocrystals, a core of one material is encapsulated by a shell of another. While direct examples of CuTiO₃ core-shell structures are less common in the provided context, the principles of doping other material systems with copper are well-established. For instance, doping zinc selenide (B1212193) (ZnSe) cores with copper and overcoating them with cadmium selenide (CdSe) shells results in nanocrystals with "permanent" optically active holes. nih.govresearchgate.net The copper impurities, in the form of Cu²⁺, act as a source of these holes, leading to unique photoluminescence properties and potential applications in light-emitting technologies. nih.govresearchgate.net
Doping can also be used to modify the magnetic properties of materials. For example, doping non-ferromagnetic oxides like ZnO with copper can induce room-temperature ferromagnetism. mdpi.com The concentration of the copper dopant plays a crucial role in determining the magnetic behavior, with low concentrations potentially enhancing long-range ferromagnetic ordering. mdpi.com In the context of copper-substituted magnesium ferrite (B1171679) (MgFe₂O₄), copper doping can lead to structural transitions and changes in magnetic properties like saturation magnetization and coercivity. sharif.edu
The role of copper doping extends to enhancing the photocatalytic activity of materials like TiO₂. Copper ions can act as trapping sites for photogenerated electrons, retarding electron-hole recombination and thereby improving the efficiency of the photocatalytic process. mdpi.com
| System | Role of Copper | Resulting Property |
| Cu-doped ZnSe/CdSe Core/Shell | Acts as a source of permanent optically active holes (Cu²⁺). nih.govresearchgate.net | Tunable photoluminescence, potential for "zero-threshold" optical gain. nih.gov |
| Cu-doped ZnO | Induces room-temperature ferromagnetism. mdpi.com | Modulated magnetic properties dependent on dopant concentration. mdpi.com |
| Cu-doped MgFe₂O₄ | Induces structural transitions and alters cation distribution. sharif.edu | Changes in saturation magnetization and coercivity. sharif.edu |
| Cu-doped TiO₂ | Traps photogenerated electrons, reducing recombination. mdpi.com | Enhanced photocatalytic activity. mdpi.com |
Emerging Research Avenues and Future Outlook for Copper Ii Titanate
Development of Novel Synthesis Strategies for Precision Engineering
The precise control over the structure and properties of Copper(II) titanate at the nanoscale is critical for its application in advanced technologies. Researchers are increasingly moving beyond traditional solid-state reaction methods to develop more sophisticated synthesis strategies that offer superior control over particle size, morphology, and purity.
One of the most promising techniques is the sol-gel method . This wet-chemical process allows for the synthesis of materials at lower temperatures compared to conventional methods. It offers exceptional control over the stoichiometry and microstructure of the final product by manipulating the precursor chemistry. The sol-gel approach is particularly effective for producing CuTiO₃ with high purity and a well-defined nanoscale structure, which is crucial for enhancing its performance in applications where material precision is paramount. For instance, CuTiO₃ nanoparticles synthesized via the sol-gel method have demonstrated an average particle size of around 80 to 85 nm.
Other innovative strategies being explored include hydrothermal and solvothermal methods, which enable the crystallization of CuTiO₃ under controlled temperature and pressure, influencing the resulting particle morphology. Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are also being investigated for the growth of high-quality, thin films of Copper(II) titanate, which is essential for its integration into microelectronic devices. The goal of these precision engineering strategies is to tailor the material's properties, such as its dielectric constant and band gap, for specific applications.
| Synthesis Method | Key Advantages | Typical Particle Size/Film Thickness |
| Sol-Gel | High purity, excellent control over nanoscale structure, lower processing temperatures. | 80-85 nm |
| Hydrothermal/Solvothermal | Control over particle morphology and crystallinity. | Varies with conditions |
| Atomic Layer Deposition (ALD) | Precise thickness control at the atomic level, excellent conformity. | Angstroms to nanometers |
| Chemical Vapor Deposition (CVD) | High-quality crystalline films, suitable for large-area deposition. | Nanometers to micrometers |
Exploration of Quantum Phenomena in Reduced Dimensions
As researchers push the boundaries of material science, the quantum-mechanical behavior of materials at reduced dimensions (e.g., in thin films, nanowires, or quantum dots) is a frontier of intense investigation. For Copper(II) titanate, this exploration could unlock novel functionalities. While research in this specific area is still nascent, related copper titanate systems offer a glimpse into the potential.
Studies on complex copper titanates like CaCu₃Ti₄O₁₂ (CCTO) have revealed intriguing quantum phenomena, such as quantum paraelectricity. This state, occurring at low temperatures, is characterized by a suppression of the ferroelectric ordering due to quantum fluctuations. Investigating whether similar quantum effects can be induced and controlled in two-dimensional (2D) layers or one-dimensional (1D) nanostructures of CuTiO₃ is a key research direction.
The confinement of electrons in these low-dimensional structures can lead to quantum size effects, altering the electronic band structure and, consequently, the optical and electrical properties of the material. For instance, the band gap of CuTiO₃ could potentially be tuned by varying the thickness of a nanosheet, which would have significant implications for its photocatalytic and optoelectronic applications. Furthermore, the interplay between reduced dimensionality and the intrinsic properties of CuTiO₃ could give rise to emergent phenomena such as enhanced thermoelectric effects or novel magnetic orderings.
Integration into Advanced Device Architectures
The unique combination of properties possessed by Copper(II) titanate makes it a strong candidate for integration into a variety of advanced device architectures.
Energy Storage and Electronics: With a high dielectric constant, reported to be between 1000 and 2000 at room temperature, CuTiO₃ is highly suitable for use in capacitors, particularly for energy storage applications. Its stability over a wide temperature range further enhances its potential for next-generation electronic components.
Sensors: The semiconducting and ferroelectric characteristics of CuTiO₃ make it a promising material for sensor technology. Its properties can be sensitive to environmental changes, such as temperature, making it a candidate for applications in industrial monitoring and environmental control systems.
Photocatalysis and Environmental Remediation: Copper-based titanates are being explored for their photocatalytic capabilities, such as in the electrochemical reduction of carbon dioxide (CO₂). Nanostructured CuTiO₃ can act as a catalyst, utilizing light to drive chemical reactions that can convert CO₂ into useful fuels, addressing key environmental challenges. The efficiency of these catalysts is closely linked to their structural design and the ability to control the oxidation state of copper.
Thermoelectric Devices: The potential for thermoelectric applications is another area of interest. Thermoelectric materials can convert heat energy into electrical energy and vice versa. Research into the thermoelectric properties of CuTiO₃ could lead to its use in waste heat recovery systems and solid-state cooling devices.
| Potential Application | Key Property of CuTiO₃ | Device Example |
| Energy Storage | High dielectric constant. | High-density capacitors, embedded passive components. |
| Sensors | Temperature-sensitive dielectric properties, semiconducting nature. | Temperature sensors, gas sensors. |
| Environmental | Photocatalytic activity, electrochemical stability. | CO₂ reduction reactors, water purification systems. |
| Electronics | Ferroelectric and dielectric properties. | Non-volatile memory, micro-actuators. |
Sustainable and Scalable Production Methodologies
For any material to achieve widespread technological adoption, its production must be both economically viable and environmentally sustainable. A significant research focus for Copper(II) titanate is the development of production methods that are scalable and have a minimal environmental footprint.
The sol-gel synthesis, in addition to its precision, is considered a promising route for sustainable production due to its lower energy requirements compared to high-temperature solid-state reactions. However, challenges remain in scaling up this process from laboratory batches to industrial volumes while maintaining consistent quality.
The long-term availability of raw materials, specifically copper, is another critical consideration. While copper is not currently scarce, its demand is projected to increase significantly with the global push towards electrification and renewable energy technologies. This underscores the importance of developing recycling processes for CuTiO₃-containing devices to create a circular economy for this material.
Unanswered Questions and Long-Term Research Goals
Despite the progress made, several fundamental questions about Copper(II) titanate remain, and these form the basis for long-term research goals.
Structure-Property Relationships: A deeper understanding of the precise correlation between the atomic structure of CuTiO₃ (including defects, grain boundaries, and surface chemistry) and its functional properties is needed. For example, the exact nature and stability of the oxidized copper species under various reaction conditions remain a subject of debate and are critical for its catalytic applications.
Theoretical Modeling: Advanced computational modeling and simulation are required to predict the behavior of CuTiO₃ at the quantum level. This will help in designing new structures with tailored properties and in understanding the mechanisms behind its catalytic and electronic behavior.
Dynamic Behavior in Devices: How does the material perform and age under real-world operating conditions within a device? Long-term stability and reliability studies are essential for its commercialization in electronics and sensors.
Exploring Doping and Composites: A major long-term goal is to systematically explore the effects of doping CuTiO₃ with other elements or creating composites with other materials. This could be a pathway to significantly enhance its existing properties or to induce entirely new functionalities. For instance, creating heterostructures with other oxides could improve charge separation in photocatalytic applications.
The future of Copper(II) titanate research lies in a multidisciplinary approach, combining advanced synthesis, detailed characterization, theoretical modeling, and device engineering. Answering these fundamental questions and achieving the long-term goals will be key to unlocking the full potential of this versatile compound.
Q & A
Q. What are the standard methods for synthesizing Copper(II) titanate (CuTiO₃) in laboratory settings, and how can researchers optimize reaction conditions for phase purity?
- Methodological Answer : CuTiO₃ is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of CuO and TiO₂ are calcined at 900–1100°C under controlled atmospheres. Phase purity can be confirmed using X-ray diffraction (XRD) to identify impurities like unreacted CuO or TiO₂. To optimize conditions, vary calcination time/temperature and use thermogravimetric analysis (TGA) to track phase transitions. For sol-gel synthesis, monitor hydrolysis rates of precursors (e.g., copper acetate and titanium isopropoxide) and annealing parameters to avoid amorphous byproducts. Always cross-validate with Rietveld refinement for crystallographic accuracy .
Q. How can researchers characterize the structural and electronic properties of Copper(II) titanate using spectroscopic and diffraction techniques?
- Methodological Answer :
- XRD : Determine crystal structure (e.g., ilmenite vs. perovskite phases) and lattice parameters. Compare with reference data (e.g., ICDD PDF-4+ database).
- XPS : Analyze Cu²⁺ oxidation state and oxygen vacancy concentrations via Cu 2p₃/₂ peaks (binding energy ~934 eV) and O 1s spectra.
- UV-Vis DRS : Estimate optical bandgap using Tauc plots; discrepancies may arise from defect states or phase impurities.
- Raman Spectroscopy : Identify vibrational modes (e.g., Ti-O stretching at ~700 cm⁻¹) to detect structural distortions.
- SEM/EDS : Map elemental distribution to confirm stoichiometry .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported bandgap values of Copper(II) titanate across different studies?
- Methodological Answer : Bandgap variations (e.g., 1.5–3.2 eV) may stem from synthesis methods, defect density, or measurement techniques. To address discrepancies:
- Standardize Characterization : Use identical equipment settings (e.g., monochromator slit width in UV-Vis) and calibration standards.
- Control Defects : Synthesize samples under inert/vacuum conditions to minimize oxygen vacancies.
- Cross-Validate : Compare Tauc plots (direct/indirect transitions) with photoelectrochemical measurements (Mott-Schottky analysis).
- Report Context : Specify synthesis conditions (e.g., oxygen partial pressure) and measurement environments (e.g., ambient vs. vacuum) .
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict and validate the catalytic properties of Copper(II) titanate?
- Methodological Answer :
- Model Setup : Use density functional theory (DFT) with Hubbard-U corrections (e.g., U = 6–8 eV for Cu 3d orbitals) to simulate electronic structure.
- Surface Reactivity : Calculate adsorption energies of reactants (e.g., H₂O or CO₂) on low-index facets (e.g., (001) or (110)).
- Experimental Validation : Compare predicted catalytic activity (e.g., overpotential for water splitting) with linear sweep voltammetry (LSV) data.
- Address Discrepancies : If experimental overpotentials exceed predictions, investigate surface reconstructions or amorphous layers via TEM .
Q. What experimental design considerations are critical for studying the magnetic properties of CuTiO₃, given its potential for antiferromagnetic ordering?
- Methodological Answer :
- Sample Preparation : Ensure single-phase purity (via XRD) to avoid spurious signals from ferromagnetic impurities (e.g., CuO).
- Measurement Techniques : Use SQUID magnetometry with zero-field-cooled (ZFC) and field-cooled (FC) protocols to distinguish intrinsic magnetism from artifacts.
- Temperature Dependence : Measure susceptibility below Néel temperature (~23 K for ilmenite CuTiO₃) and fit data to Heisenberg models.
- Neutron Diffraction : Resolve magnetic moments and spin configurations if synchrotron access is available .
Data Analysis and Reproducibility
Q. How should researchers approach the statistical analysis of inconsistent catalytic performance data in CuTiO₃-based systems?
- Methodological Answer :
- Error Quantification : Calculate standard deviations across triplicate experiments. Use ANOVA to identify variance sources (e.g., batch-to-batch precursor differences).
- Controlled Variables : Fix parameters like electrode surface area and electrolyte pH.
- Machine Learning : Train models on historical data (e.g., synthesis temperature vs. turnover frequency) to predict optimal conditions.
- Open Data : Share raw datasets (e.g., IV curves, EIS spectra) in repositories with metadata (e.g., calcination time) to facilitate replication .
Q. What methodologies ensure robust reproducibility when scaling up CuTiO₃ synthesis from lab-scale to pilot-scale reactors?
- Methodological Answer :
- Kinetic Studies : Use in-situ XRD or Raman to monitor phase evolution during scaling.
- Fluid Dynamics : Model heat/mass transfer in rotary kilns to prevent gradient-induced inhomogeneity.
- Quality Control : Implement automated sampling and ICP-OES for real-time stoichiometry verification.
- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for synthesis protocols .
Ethical and Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in CuTiO₃ research to avoid publication bias?
- Methodological Answer :
- Transparency : Disclose all synthesis attempts (e.g., failed doping experiments) in supplementary materials.
- Contextualize : Explain how negative results refine theoretical models (e.g., DFT overestimating conductivity).
- Preprints : Share findings on platforms like arXiv or ChemRxiv before journal submission.
- Ethical Alignment : Cite COPE guidelines to justify inclusion of non-reproducible data as cautionary examples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
